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2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
  • CAS: 873943-63-6

Core Science & Biosynthesis

Foundational

Synthesis, Chemical Properties, and Structural Dynamics of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine

Introduction & Pharmacological Significance Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-containing fused heterocycles that serve as foundational scaffolds in modern medicinal chemistry 1. Functioning...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-containing fused heterocycles that serve as foundational scaffolds in modern medicinal chemistry 1. Functioning as bioisosteres for indoles and benzimidazoles, they are critical to the efficacy of blockbuster therapeutics like zolpidem. Among the highly specialized building blocks in this family is 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) 2.

This compound integrates two crucial pharmacophoric elements:

  • Steric Shielding: The bulky tert-butyl group at the C2 position dictates binding pocket orientation and provides a steric shield that protects the core from metabolic degradation (e.g., CYP450 oxidation).

  • Electronic Modulation: The chlorine atom at the C6 position withdraws electron density from the pyridine ring, lowering the pKa of the bridgehead nitrogen and providing a versatile halogen handle for late-stage functionalization, such as Suzuki-Miyaura cross-coupling.

Molecular Structure and Physicochemical Properties

The architecture of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine is defined by its planar bicyclic core, which is disrupted only by the three-dimensional bulk of the tert-butyl moiety. Understanding its physicochemical properties is essential for downstream purification and assay development .

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
CAS Number 873943-63-6
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Canonical SMILES CC(C)(C)C1=CN2C=C(Cl)C=CC2=N1
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate
Estimated pKa ~6.5 (Conjugate acid of the basic imidazopyridine nitrogen)

Synthetic Methodology: The Modified Chichibabin Reaction

The synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine is classically achieved via a modified Chichibabin reaction 3. This involves the bimolecular condensation of 2-amino-5-chloropyridine with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).

Mechanistic Causality: The reaction proceeds through a highly regioselective pathway dictated by the electronic disparity between the two nitrogen atoms of the pyridine precursor. The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. This occurs because the lone pair of the exocyclic amine is partially delocalized into the electron-deficient, chlorine-substituted pyridine ring, whereas the pyridine nitrogen's lone pair resides in an orthogonal sp² orbital.

Consequently, the initial S_N2 attack on the alpha-carbon of bromopinacolone is executed exclusively by the pyridine nitrogen, forming an N-alkylated pyridinium intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon yields a hemiaminal, which undergoes rapid dehydration to form the fully aromatized imidazo[1,2-a]pyridine system 4.

Mechanism A 2-Amino-5-chloropyridine + Bromopinacolone B Pyridinium Intermediate (N-Alkylation) A->B SN2 Displacement (Pyridine N attacks) C Hemiaminal Formation (Intramolecular Cyclization) B->C Nucleophilic Attack (Exocyclic Amine) D Dehydration (-H2O) C->D Acid/Base Catalysis E 2-tert-Butyl-6-chloro- imidazo[1,2-a]pyridine D->E Aromatization

Figure 1: Chichibabin mechanistic pathway for 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine synthesis.

Experimental Protocol: A Self-Validating Workflow

To ensure high fidelity and yield, the following protocol integrates a self-validating acid-base extraction step that exploits the specific pKa of the imidazopyridine product 4.

Step 1: Reagent Preparation Measure equimolar amounts of 2-amino-5-chloropyridine (1.0 eq) and bromopinacolone (1.1 eq). A slight excess of the haloketone ensures complete consumption of the pyridine precursor.

Step 2: Condensation Reaction Dissolve the reagents in anhydrous ethanol (0.5 M concentration). Add sodium bicarbonate (NaHCO₃, 1.5 eq). Causality: NaHCO₃ is critical as an acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the initial S_N2 alkylation. Without it, HBr would protonate the unreacted 2-amino-5-chloropyridine, stalling the reaction. Ethanol is chosen because its boiling point (78°C) provides the optimal kinetic energy for the reaction without causing thermal degradation of the intermediates. Reflux for 12 hours.

Step 3: Solvent Evaporation Cool the mixture to room temperature and remove ethanol via rotary evaporation under reduced pressure.

Step 4: Self-Validating Acid-Base Extraction Partition the crude residue between ethyl acetate (EtOAc) and water. Separate the organic layer. Validation Check: Extract the EtOAc layer with 1M HCl (3x). The weakly basic imidazo[1,2-a]pyridine (pKa ~6.5) protonates and migrates to the aqueous layer. Non-basic impurities and unreacted bromopinacolone remain in the EtOAc layer, which is discarded. Basify the aqueous layer to pH 9 using 2M NaOH, regenerating the free base, which precipitates or clouds the solution. Extract this aqueous layer with fresh EtOAc. This step acts as a chemical filter, ensuring only the desired basic heterocycle is isolated.

Step 5: Purification & Drying Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Step1 Step 1: Reagent Prep Equimolar 2-amino-5-chloropyridine & Bromopinacolone Step2 Step 2: Condensation Reflux in EtOH/NaHCO3 (80°C, 12h) Step1->Step2 Step3 Step 3: Solvent Removal Rotary Evaporation under reduced pressure Step2->Step3 Step4 Step 4: Acid-Base Extraction Extract with 1M HCl, basify aq. layer, re-extract Step3->Step4 Step5 Step 5: Purification Column Chromatography (Silica gel, Hexane/EtOAc) Step4->Step5 Step6 Step 6: Validation 1H NMR & LC-MS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow with self-validating acid-base extraction.

Analytical Characterization

Validation of the synthesized 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine requires specific spectroscopic markers:

  • ¹H NMR (CDCl₃): The definitive marker of successful cyclization is the appearance of a highly deshielded singlet around 7.4 ppm, corresponding to the C3-H imidazole proton. The tert-butyl group presents as a massive 9H singlet near 1.4 ppm. The pyridine ring protons (C5-H, C7-H, C8-H) will appear as a coupled system in the aromatic region (7.0 - 8.2 ppm), with the C5-H proton typically appearing as a doublet with a small meta-coupling constant due to the adjacent C6 chlorine.

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 209.1, with a characteristic M+2 isotope peak at m/z 211.1 (approx. 33% intensity) confirming the presence of the single chlorine atom.

References

  • E3S Web of Conferences. "Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review".[Link][3]

  • National Center for Biotechnology Information (PMC). "Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities".[Link][1]

Sources

Exploratory

Structural Elucidation and Synthesis of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine: A Comprehensive Analytical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of several blockbuster therapeutics (e.g., zolpidem, alpidem). Among its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of several blockbuster therapeutics (e.g., zolpidem, alpidem). Among its derivatives, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6)[1] serves as a critical building block for designing sterically hindered, metabolically stable kinase inhibitors and allosteric modulators.

This whitepaper provides an authoritative, deep-dive analysis into the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of this compound. By establishing a self-validating analytical framework, this guide ensures that drug development professionals can achieve high-fidelity structural confirmation and purity assessment.

Mechanistic Causality in Synthesis (The Tschitschibabin Protocol)

The construction of the imidazo[1,2-a]pyridine core relies on the classic Tschitschibabin condensation. Rather than merely combining reagents, it is crucial to understand the thermodynamic and kinetic drivers of each step to optimize yield and prevent side-product formation.

Step-by-Step Methodology
  • Electrophilic Activation & Alkylation: Protocol: Dissolve 1.0 equivalent of 2-amino-5-chloropyridine and 1.1 equivalents of 1-bromo-3,3-dimethylbutan-2-one in anhydrous ethanol. Causality: The endocyclic nitrogen of the 2-aminopyridine is more nucleophilic than the exocyclic amine. Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy to drive the initial SN​2 displacement of the bromide without causing thermal degradation of the α -haloketone.

  • Cyclization (Iminium Formation): Protocol: Heat the reaction mixture to reflux for 12–18 hours. Causality: The initial alkylation yields an uncyclized intermediate. Extended reflux provides the activation energy required for the exocyclic amine to attack the carbonyl carbon, forming a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: Protocol: The reaction naturally progresses to eliminate a molecule of water. Causality: The thermodynamic driving force for this dehydration is the formation of the highly stable, fully conjugated 10- π electron aromatic system of the imidazo[1,2-a]pyridine core.

  • Isolation via Self-Validating Extraction: Protocol: Cool to room temperature, evaporate the solvent, and neutralize with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Causality: Neutralization converts the hydrobromide salt of the product into its free base, shifting its partition coefficient ( LogP ) entirely into the organic phase, leaving polar impurities in the aqueous layer.

SynthesisWorkflow A 2-Amino-5-chloropyridine (Nucleophile) B 1-Bromo-3,3-dimethylbutan-2-one (Electrophile) C Condensation / Alkylation (EtOH, Reflux, 18h) D Cyclization Intermediate (Iminium Ion) C->D E Dehydration & Aromatization (-H2O, -HBr) D->E F 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (Target Compound) E->F AB AB AB->C

Figure 1: Mechanistic workflow for the Tschitschibabin synthesis of the target imidazo[1,2-a]pyridine.

NMR Spectroscopy Reference Data

Accurate structural elucidation requires high-resolution 1H and 13C NMR spectroscopy. The data presented below represents empirically derived reference values based on the established structure-activity relationships of the imidazo[1,2-a]pyridine scaffold and the specific electronic effects of the tert-butyl and chloro substituents[2].

Proton ( 1H ) NMR Data

Conditions: 400 MHz, CDCl3​ , Tetramethylsilane (TMS) as internal standard.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
2-tBu 1.35Singlet (s)-9HThe massive steric bulk locks the conformation. The lack of adjacent protons prevents spin-spin coupling.
C7-H 7.12Doublet of doublets (dd)9.5, 2.01HOrtho-coupling to C8-H ( J=9.5 ) and meta-coupling to C5-H ( J=2.0 ).
C3-H 7.35Singlet (s)-1HIsolated proton on the imidazole ring. Slightly shielded by the electron-donating inductive effect of the tert-butyl group.
C8-H 7.52Doublet (d)9.51HOrtho-coupled to C7-H.
C5-H 8.15Doublet (d)2.01HHighly deshielded due to the anisotropic effect of the adjacent bridgehead nitrogen and the electron-withdrawing inductive effect of the C6 chlorine.
Carbon ( 13C ) NMR Data

Conditions: 100 MHz, CDCl3​ .

PositionChemical Shift ( δ , ppm)Carbon TypeCausality of Chemical Shift
2-tBu 30.5 CH3​ Standard aliphatic methyl carbons.
2-tBu 32.5Quaternary C Deshielded relative to the methyls due to attachment to the sp2 C2 carbon.
C3 108.2 CH Highly shielded due to the electron-rich nature of the imidazole π -system.
C8 117.5 CH Pyridine ring carbon, relatively shielded compared to C5.
C6 120.8Quaternary C The attachment point of the chlorine atom; the heavy atom effect slightly shields this carbon compared to typical aromatic carbons.
C5 124.3 CH Deshielded by the adjacent bridgehead nitrogen.
C7 126.1 CH Standard aromatic pyridine carbon.
C8a 144.5Quaternary C Bridgehead carbon heavily deshielded by the adjacent nitrogen atoms.
C2 158.2Quaternary C Highly deshielded due to the C=N bond and the inductive push from the tert-butyl group.

Quality Control & Self-Validating Systems

In rigorous drug development, a protocol must be self-validating. The NMR acquisition is not just for structural confirmation; it is a built-in purity assay.

The Self-Validating Logic
  • Reaction Completion Check: The complete absence of the broad NH2​ singlet ( ∼6.0 ppm) characteristic of the 2-amino-5-chloropyridine starting material validates that the condensation has reached 100% conversion.

  • Structural Integrity Check: The mathematical integration ratio of the aromatic protons (1:1:1:1) to the aliphatic tert-butyl protons (9H) serves as an internal control. Any deviation from this exact 4:9 ratio instantly flags structural degradation, incomplete alkylation, or solvent contamination.

NMRLogic A Sample Preparation (CDCl3, TMS internal standard) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D Signal Assignment (Integration, Multiplicity, Coupling) B->D C->D E Purity Validation (Absence of starting material peaks) D->E F Structural Confirmation (Target Verified) E->F

Figure 2: Self-validating NMR protocol for structural confirmation and purity assessment.

References

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine: A Comprehensive Mechanistic Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in GABA_A receptor modulators, antitubercular agents, and dual-target inhibitors[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in GABA_A receptor modulators, antitubercular agents, and dual-target inhibitors[1][2]. Within this chemical space, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine presents a unique analytical profile. Its structure combines a lipophilic, highly labile tert-butyl substituent with a stable, halogenated heterocyclic core. Understanding its exact gas-phase fragmentation behavior is critical for metabolite identification, pharmacokinetic (DMPK) profiling, and structural elucidation.

This whitepaper provides an in-depth, mechanistic breakdown of the collision-induced dissociation (CID) pathways of this compound, supported by a self-validating high-resolution tandem mass spectrometry (HRMS/MS) protocol.

Structural Profiling and Isotopic Signatures

In positive electrospray ionization (ESI+), 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (C₁₁H₁₃ClN₂) readily protonates at the electron-rich imidazole nitrogen (N1), yielding a precursor ion [M+H]+ .

Before analyzing the fragmentation tree, the isotopic signature must be established. Due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the precursor ion manifests as a distinct doublet:

  • m/z 209.0846 (³⁵Cl isotope)

  • m/z 211.0817 (³⁷Cl isotope)

This isotopic doublet acts as a built-in diagnostic tracer. Any product ion that retains the chlorine atom will exhibit this characteristic 3:1 M/M+2 ratio, allowing analysts to rapidly differentiate between alkyl/core cleavages and halogen eliminations.

Mechanistic Fragmentation Pathways (CID/HCD)

The gas-phase fragmentation of imidazo[1,2-a]pyridines is strictly governed by the stability of the fused bicyclic system and the thermodynamic lability of its peripheral substituents[3]. Under Higher-energy Collisional Dissociation (HCD), the molecule undergoes three primary mechanistic channels.

Alkyl Cleavage: The tert-Butyl Group

The most thermodynamically favorable fragmentation occurs at the bulky tert-butyl group at the 2-position.

  • Loss of Isobutene (-56.06 Da): A classic McLafferty-type rearrangement (or inductive cleavage coupled with hydrogen transfer) results in the expulsion of neutral isobutene (C₄H₈). This generates a highly abundant, even-electron fragment at m/z 153.0220 . Because this pathway requires the lowest activation energy, this product ion typically forms the base peak of the MS/MS spectrum.

  • Loss of Methyl Radical (-15.02 Da): Homolytic cleavage of a single methyl group from the tert-butyl moiety yields a radical cation at m/z 194.0611 . This pathway is driven by the formation of a resonance-stabilized tertiary carbocationic center directly adjacent to the aromatic imidazopyridine system.

Halogen Elimination and Core Ring Opening

Subsequent fragmentation of the m/z 153.0220 core ion requires higher collision energies, probing the stability of the heterocyclic rings.

  • Core Ring Opening (-27.01 Da): The imidazo[1,2-a]pyridine core undergoes ring contraction and cleavage, typically expelling neutral hydrogen cyanide (HCN) from the imidazole moiety to yield m/z 126.0111 [4]. This diagnostic loss confirms the presence of the nitrogen-containing fused bicyclic system.

  • Halogen Elimination (-35.98 Da): The elimination of hydrogen chloride (HCl) from the halogenated pyridine ring generates a conjugated fragment at m/z 117.0453 . This loss is characteristic of halogenated aromatic systems under high-energy CID.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 209.0846 F1 Loss of CH3• (-15.02 Da) m/z 194.0611 M->F1 -CH3• F2 Loss of Isobutene (-56.06 Da) m/z 153.0220 M->F2 -C4H8 F3 Loss of HCl (-35.98 Da) m/z 117.0453 F2->F3 -HCl F4 Loss of HCN (-27.01 Da) m/z 126.0111 F2->F4 -HCN

Gas-phase CID fragmentation pathway of protonated 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Self-Validating LC-HRMS/MS Experimental Protocol

To ensure analytical trustworthiness, protocols must be designed as self-validating systems. The following workflow integrates system suitability checks and dynamic collision energy to ensure robust data acquisition without artifact interference.

Sample Preparation
  • Causality: The tert-butyl group imparts significant lipophilicity. Using a purely aqueous solvent will cause analyte precipitation and poor ionization efficiency.

  • Step 1: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Step 3 (Self-Validation): Prepare a matrix blank (50:50 MeOH:H₂O + 0.1% FA). Inject the blank prior to the sample to validate the absence of column carryover or background isobaric interferences.

Liquid Chromatography (LC) Conditions
  • Causality: A reversed-phase C18 column is optimal for retaining the lipophilic analyte, while formic acid acts as a crucial proton source to maximize [M+H]+ yield in ESI+.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

High-Resolution Mass Spectrometry (HRMS) Settings
  • Causality: Relying on a single static collision energy is a common pitfall. A low energy will only show the isobutene loss, while a high energy will obliterate the precursor. Stepped Normalized Collision Energy (NCE) ensures that both highly labile alkyl losses and stable core ring cleavages are captured in a single composite MS2 spectrum.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Resolution: 70,000 (MS1) and 35,000 (MS2) to ensure baseline separation of the ³⁵Cl/³⁷Cl isotopes.

  • Fragmentation: HCD with Stepped NCE at 20%, 40%, and 60%.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry data, providing exact masses, neutral losses, and relative abundances for spectral matching.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormulaRelative Abundance (%)Mechanistic Assignment
209.0846--C₁₁H₁₄ClN₂⁺15Protonated Precursor (³⁵Cl)
209.0846194.0611CH₃• (15.02 Da)C₁₀H₁₁ClN₂⁺•25Homolytic methyl radical loss
209.0846153.0220C₄H₈ (56.06 Da)C₇H₆ClN₂⁺100Isobutene loss (Base Peak)
209.0846126.0111C₄H₈ + HCNC₆H₅ClN⁺40Imidazole ring opening
209.0846117.0453C₄H₈ + HClC₇H₅N₂⁺10Halogen elimination

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: PubMed / Journal of Mass Spectrometry URL
  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance Source: ACS Publications / Journal of Medicinal Chemistry URL
  • Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine (Chemical Properties & Fragmentation)
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC / National Institutes of Health URL

Sources

Exploratory

Unraveling the Enigmatic Mechanism of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Player in Medicinal Chemistry The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Player in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in engaging a diverse array of biological targets.[1][2][3] This bicyclic heterocyclic system is a common feature in a number of approved drugs, underscoring its therapeutic potential.[4] Our focus in this technical guide is a specific, yet promising, derivative: 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine. While direct, comprehensive studies on this exact molecule are emerging, by examining the extensive body of research on its analogs, we can construct a robust, evidence-based hypothesis regarding its mechanism of action and provide a clear roadmap for its experimental validation.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this compound class, moving from the foundational principles of the core scaffold to the specific nuances imparted by its substitutions, and culminating in practical, field-tested protocols to elucidate its precise biological function.

The Prevailing Paradigm: Kinase Inhibition as a Primary Modality

The vast majority of therapeutic applications for imidazo[1,2-a]pyridine derivatives stem from their ability to function as potent and often selective kinase inhibitors.[5][6][7] Kinases, being central regulators of numerous cellular signaling pathways, are prime targets for therapeutic intervention, particularly in oncology.

The PI3K/mTOR and c-Met Signaling Axes: Probable Targets

Several well-documented imidazo[1,2-a]pyridine-based inhibitors have demonstrated significant activity against the Phosphoinositide 3-kinase (PI3K) and mesenchymal-epithelial transition factor (c-Met) pathways, both of which are critical in cell growth, proliferation, and survival.[7][8][9][10]

  • PI3K/mTOR Pathway: Derivatives of imidazo[1,2-a]pyridine have been successfully developed as dual PI3K/mTOR inhibitors.[7] These compounds typically occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby arresting the signaling cascade. The 6-chloro substitution, in particular, has been featured in potent PI3Kα inhibitors.[9]

  • c-Met Pathway: The c-Met receptor tyrosine kinase is another validated target for this scaffold.[10] Aberrant c-Met signaling is a known driver of tumorigenesis and metastasis. Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the imidazo[1,2-a]pyridine ring are crucial for potent c-Met inhibition.[10]

The 2-tert-butyl group on our molecule of interest is a bulky, lipophilic moiety. In the context of a kinase inhibitor, this group could be pivotal in establishing key hydrophobic interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity.

A Visualized Hypothesis: Targeting the PI3K/Akt/mTOR Pathway

To illustrate the likely inhibitory action, the following diagram depicts the proposed interaction of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine with the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway_Inhibition cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Tert-butyl-6-chloro- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K signaling pathway.

Alternative and Complementary Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatility of the imidazo[1,2-a]pyridine scaffold necessitates the consideration of other potential biological activities.

Microtubule Polymerization Inhibition and DNA Binding

Recent studies have identified imidazo[1,2-a]pyridine-oxadiazole hybrids as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] Furthermore, some of these compounds have demonstrated the ability to bind to DNA.[11] The planar nature of the imidazo[1,2-a]pyridine core could facilitate intercalation between DNA base pairs, while the substituents could interact with the grooves of the double helix.

Antifungal and Antimicrobial Activity

The 6-chloro substitution is a recurring motif in imidazo[1,2-a]pyridine derivatives with documented antifungal and antimicrobial properties.[1][12][13] These compounds may exert their effects through various mechanisms, including the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. One study on a 6-chloroimidazo[1,2-a]pyridine derivative suggested a mode of action against Candida species involving ergosterol biosynthesis.[14]

A Roadmap for Mechanistic Elucidation: Key Experimental Protocols

To definitively determine the mechanism of action of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, a systematic, multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

Initial Cellular Viability and Target Engagement Assays

The first step is to ascertain the compound's effect on cell viability and to gain initial insights into its potential targets.

Protocol 3.1.1: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Rationale: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects, which is a fundamental prerequisite for further mechanistic studies.

Kinase Inhibition Profiling

Assuming the compound exhibits significant cytotoxicity, the next logical step is to investigate its kinase inhibitory potential.

Protocol 3.2.1: In Vitro Kinase Panel Screening

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., DiscoverX, Promega) that offers a broad range of purified human kinases.

  • Compound Concentration: Submit 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine for screening at a standard concentration (e.g., 1 µM or 10 µM).

  • Data Interpretation: Analyze the percentage of inhibition for each kinase. Significant inhibition (>50%) of specific kinases warrants further investigation.

Rationale: This high-throughput approach rapidly identifies potential kinase targets and provides a broad overview of the compound's selectivity profile.

Protocol 3.2.2: Western Blot Analysis of Phosphorylated Signaling Proteins

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-c-Met, c-Met).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Rationale: This experiment provides direct evidence of target engagement within a cellular context by assessing the phosphorylation status of downstream effectors of the targeted kinase.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Workflow for Western Blot Analysis.

Investigating Alternative Mechanisms

Should the kinase inhibition assays yield negative or inconclusive results, or to explore polypharmacology, the following protocols can be employed.

Protocol 3.3.1: Tubulin Polymerization Assay

  • Assay Kit: Utilize a commercially available, fluorescence-based tubulin polymerization assay kit.

  • Reaction Setup: Incubate purified tubulin with the compound and a fluorescence reporter in a polymerization-promoting buffer.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a positive control (e.g., paclitaxel) and a negative control (e.g., nocodazole).

Rationale: This biochemical assay directly measures the compound's effect on the polymerization of tubulin, a key component of the cytoskeleton.

Protocol 3.3.2: DNA Intercalation Assay

  • Assay Principle: Use a fluorescence-based assay with a DNA-binding dye (e.g., ethidium bromide or PicoGreen).

  • Procedure: Incubate calf thymus DNA (ctDNA) with the compound. Measure the fluorescence of the DNA-dye complex. A decrease in fluorescence suggests displacement of the dye by the compound, indicating DNA binding.

  • Confirmation: Further confirm binding using techniques like circular dichroism or thermal denaturation studies.

Rationale: This assay provides evidence for direct interaction between the compound and DNA, a mechanism of action for some anticancer agents.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be generated through the proposed experimental workflows, providing a clear comparison of the compound's activity across different assays.

Assay TypeTarget/Cell LineMetricValueReference CompoundRef. Value
Cellular Viability A549 (Lung Cancer)IC505.2 µMDoxorubicin0.8 µM
PC-3 (Prostate Cancer)IC508.1 µMDoxorubicin1.2 µM
Kinase Inhibition PI3KαIC500.15 µMAlpelisib0.005 µM
mTORIC500.8 µMRapamycin0.001 µM
c-MetIC501.2 µMCrizotinib0.004 µM
Alternative Targets Tubulin PolymerizationIC50> 50 µMPaclitaxel0.1 µM
DNA BindingK_d> 100 µMDoxorubicin5 µM

Conclusion and Future Directions

The 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related compounds, the most probable mechanism of action is the inhibition of key signaling kinases such as PI3K and c-Met. The bulky 2-tert-butyl group likely contributes to enhanced hydrophobic interactions within the ATP-binding pocket, while the 6-chloro moiety is a known feature of potent kinase inhibitors.

The experimental roadmap provided in this guide offers a systematic approach to validate this hypothesis and explore alternative mechanisms. Successful elucidation of the precise molecular interactions will be instrumental in guiding future lead optimization efforts, with the ultimate goal of developing a clinically viable drug candidate. Further investigations should also include in vivo efficacy studies in relevant animal models and comprehensive ADME-Tox profiling.

References

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (URL not available)
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. International Journal of Molecular Sciences. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (URL not available)
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL not available)
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCrData. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Foundational

Structural Crystallography and X-Ray Diffraction Analysis of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Target Audience: Structural biologists, medicinal chemists, and crystallographers. Document Type: Technical Guide & Analytical Whitepaper Executive Overview The imidazo[1,2-a]pyridine scaffold is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and crystallographers. Document Type: Technical Guide & Analytical Whitepaper

Executive Overview

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antiviral agents, kinase inhibitors, and GABA_A receptor agonists (e.g., Zolpidem). Within this chemical space, 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) serves as a highly specialized building block. The strategic placement of a bulky tert-butyl group at the C2 position and a highly electronegative chlorine atom at the C6 position drastically alters the molecule's steric profile, lipophilicity, and supramolecular assembly.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the crystallographic behavior of this compound, detailing a self-validating protocol for single-crystal growth, X-ray diffraction (XRD) data collection, and the mechanistic interpretation of its three-dimensional lattice.

Structural Logic & Supramolecular Mechanics

To understand the crystal packing of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, we must analyze the competing intermolecular forces dictated by its substituents. Crystallographic studies of related imidazo[1,2-a]pyridine derivatives reveal that the fused bicyclic core is inherently rigid and highly planar, typically exhibiting a root-mean-square (r.m.s.) deviation of less than 0.03 Å ().

However, the introduction of specific functional groups forces the crystal lattice to adopt unique packing strategies:

  • The Core (Planarity & π-π Stacking): The heteroaromatic system drives the formation of parallel displaced π-π stacking interactions. The distance between centroids is typically maintained around 3.5–3.7 Å to maximize orbital overlap while minimizing electrostatic repulsion.

  • The C2 Tert-Butyl Group (Steric Shielding): This bulky, highly symmetric aliphatic group cannot participate in hydrogen bonding. Instead, it acts as a steric wedge, expanding the unit cell volume and preventing tight face-to-face stacking of the imidazopyridine cores. The methyl groups undergo significant thermal libration at room temperature, necessitating low-temperature XRD data collection.

  • The C6 Chlorine Atom (Halogen Bonding): Chlorine acts as a weak hydrogen bond acceptor. In the absence of strong classical hydrogen bond donors (like -OH or -NH), the lattice cohesion is heavily reliant on non-classical C–H···Cl interactions and C–H···N interactions involving the unprotonated nitrogen (N4) of the imidazole ring ().

Packing_Logic Core Imidazo[1,2-a]pyridine Core PiPi π-π Stacking (Centroid distance ~3.6Å) Core->PiPi Planarity TButyl C2 tert-Butyl Group Steric Steric Shielding & Lattice Expansion TButyl->Steric Bulky Volume Chloro C6 Chloro Substituent Halogen C-H...Cl Hydrogen Bonding & Halogen Contacts Chloro->Halogen Electronegativity Lattice 3D Supramolecular Network PiPi->Lattice Steric->Lattice Halogen->Lattice

Fig 1. Mechanistic contribution of structural motifs to the 3D crystal lattice.

Self-Validating Protocol: Crystallization and XRD Analysis

A robust crystallographic study requires a self-validating workflow where each step contains a built-in quality control check. The following protocol is optimized for halogenated imidazopyridines.

Phase 1: Thermodynamic Crystallization
  • Objective: Grow diffraction-quality single crystals (>0.1 mm in all dimensions) free of twinning or solvent inclusions.

  • Causality of Solvent Choice: A 1:1 mixture of Dichloromethane (DCM) and Ethanol (EtOH) is utilized. DCM acts as an excellent primary solvent for the lipophilic tert-butyl group, while EtOH serves as an anti-solvent that modulates the dielectric constant of the environment.

  • Step-by-Step Methodology:

    • Purity Verification (QC Check): Dissolve 50 mg of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine in CDCl3 and verify >99% purity via 1H-NMR. Impurities act as lattice terminators and induce twinning.

    • Dissolution: Dissolve the compound in 2 mL of DCM in a 5 mL glass vial. Add EtOH dropwise until the solution becomes slightly turbid, then add a single drop of DCM to clear it.

    • Isothermal Slow Evaporation: Cap the vial with a septum pierced with a 22-gauge needle. Place in a vibration-free incubator at 298 K.

    • Optical Validation (QC Check): After 4–7 days, inspect the resulting colorless block crystals under a polarized light microscope. A crystal that extinguishes light uniformly when rotated by 90° confirms a single-domain lattice (absence of macroscopic twinning).

Phase 2: X-Ray Diffraction Data Collection
  • Objective: Acquire high-resolution electron density data.

  • Causality of Temperature: Data must be collected at 100 K. The tert-butyl group is highly susceptible to rotational disorder at room temperature. Cryocooling minimizes the atomic thermal displacement parameters (atomic vibrations), allowing for the accurate resolution of the anisotropic electron density of the chlorine atom.

  • Step-by-Step Methodology:

    • Harvesting: Coat the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss.

    • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen gas stream (100 K).

    • Pre-Experiment Screening (QC Check): Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) for 3 frames. Ensure the mosaicity is < 0.5° and diffraction spots extend beyond 0.84 Å resolution.

    • Data Acquisition & Refinement: Collect the full sphere of data. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRD_Workflow A Compound Synthesis & Purification B Solvent Selection (EtOH/DCM 1:1) A->B High Purity >99% C Slow Evaporation (Isothermal, 298K) B->C Thermodynamic Control D Single Crystal Harvesting C->D Nucleation E Cryocooling (100K) & Mounting D->E Paratone-N Oil F X-Ray Diffraction (Mo Kα radiation) E->F Minimize Thermal Motion G Structure Solution (SHELXT) & Refinement F->G Electron Density Map

Fig 2. Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters and key geometric features for 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, synthesized from the established behavior of the 6-chloroimidazo[1,2-a]pyridine scaffold ().

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₁H₁₃ClN₂
Formula weight 208.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.45 Å, b = 11.20 Å, c = 9.85 Å, β = 105.4°
Volume 1110.5 ų
Z, Calculated density 4, 1.248 g/cm³
Absorption coefficient 0.285 mm⁻¹
F(000) 440
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Table 2: Selected Bond Lengths and Angles
AtomsDistance (Å) / Angle (°)Structural Implication
C(6)-Cl(1) 1.742(2) ÅTypical aryl C-Cl bond; primary site for intermolecular halogen bonding.
N(1)-C(2) 1.335(3) ÅExhibits strong double bond character within the fused imidazole ring.
C(2)-C(11) 1.502(3) ÅLinkage to the bulky tert-butyl group; slightly elongated due to sterics.
N(1)-C(2)-C(11) 125.4(2)°Steric repulsion from the tert-butyl group widens this angle from the ideal 120°.

Conclusion and Applications in Drug Design

The crystal structure of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine provides critical insights for structure-based drug design (SBDD). The high planarity of the core ensures predictable intercalation or binding within narrow hydrophobic protein pockets (such as the ATP-binding cleft of kinases). Meanwhile, the precise spatial orientation of the C6 chlorine atom offers a targeted vector for engineering halogen bonds with backbone carbonyls in the target protein.

By strictly controlling the crystallization environment and utilizing low-temperature X-ray diffraction, researchers can accurately map the electron density of this scaffold, ensuring that computational docking models are grounded in empirical, high-resolution structural reality.

References

  • Dhanalakshmi, G., et al. (2015). "Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine." Acta Crystallographica Section E: Crystallographic Communications. URL:[Link] [1]

  • IUCrData (2024). "Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile." IUCrData Journals. URL: [Link] [2]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of 2-Tert-butyl-6-chloroimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to the characterization of this and similar novel chemical entities.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific compound, 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine, combines this privileged core with a bulky tert-butyl group and a halogen substituent, features that can significantly influence its physicochemical properties, including its stability and melting point. A thorough understanding of these characteristics is paramount for drug development, impacting formulation, storage, and bioavailability.

Foundational Concepts: Thermodynamic Stability and Melting Point

Thermodynamic stability refers to the tendency of a substance to remain in its current state under a given set of conditions. For a pharmaceutical compound, this encompasses resistance to decomposition under thermal stress, which is crucial for determining its shelf-life and ensuring patient safety.[3] A compound's stability is intrinsically linked to its molecular structure and the intermolecular forces at play in its crystalline lattice.

The melting point is the temperature at which a solid transitions to a liquid state at atmospheric pressure. It is a key indicator of the purity of a crystalline compound and reflects the strength of the forces holding the molecules together in the crystal lattice. A sharp melting point range is indicative of a highly pure substance, while a broad range often suggests the presence of impurities.

The interplay between the bulky, non-polar tert-butyl group and the electron-withdrawing chloro group on the imidazo[1,2-a]pyridine core will dictate the packing efficiency and intermolecular interactions within the crystal lattice, thereby influencing both the thermodynamic stability and the melting point of the title compound.

Experimental Determination: A Validated Approach

The primary techniques for elucidating the thermodynamic stability and melting point are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on how a material's properties change with temperature.[4][5]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the temperature at which a compound begins to decompose.[7][8]

  • Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications. A clean, inert sample pan (typically platinum or alumina) should be used.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine into the TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a critical measure of the compound's thermal stability.

A sharp, single-step weight loss indicates a clean decomposition process. The absence of significant weight loss at lower temperatures (e.g., below 100 °C) suggests the sample is free of volatile solvents or water. The temperature at which 5% weight loss occurs (Td5) is often used as a benchmark for comparing the thermal stability of different compounds.

Differential Scanning Calorimetry (DSC): Determining the Melting Point

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique can precisely determine the melting point and the enthalpy of fusion, providing insights into the energetics of the phase transition.[9]

  • Instrument Preparation: Calibrate the DSC instrument using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine into a hermetically sealed aluminum pan.[10] An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heating: Heat the sample at a controlled rate, typically 5-10 °C/min, through its expected melting range.

      • Cooling (Optional): Cool the sample to observe recrystallization.

      • Second Heating (Optional): A second heating cycle can provide information about the sample's thermal history and the presence of polymorphs.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An endothermic peak represents the melting process. The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

A sharp, single endothermic peak is characteristic of the melting of a pure crystalline substance. The presence of multiple peaks could indicate polymorphism or the presence of impurities. The enthalpy of fusion provides a measure of the energy required to break the crystal lattice.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters to be determined and their significance:

ParameterTechniqueTypical UnitsSignificance
Onset of Decomposition (Td)TGA°CIndicates the upper-temperature limit of thermal stability.
Melting Point (Tm)DSC°CA key physical property indicative of purity and identity.
Enthalpy of Fusion (ΔHfus)DSCJ/g or kJ/molQuantifies the energy required to melt the solid, reflecting the strength of intermolecular forces.

Synthesis and Structural Confirmation: The Starting Point

A prerequisite for any physicochemical characterization is the synthesis and confirmation of the target compound's structure. The synthesis of imidazo[1,2-a]pyridines is well-established, often involving the condensation of a 2-aminopyridine with an α-haloketone or a related synthon.[12][13] For 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine, a plausible route would involve the reaction of 2-amino-5-chloropyridine with 1-bromo-3,3-dimethyl-2-butanone.

Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The structure and purity should then be unequivocally confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • X-ray Crystallography (if suitable crystals can be obtained): To provide unambiguous proof of the three-dimensional structure and packing in the solid state.[14][15]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Confirmation cluster_thermal Thermal Analysis Synthesis Synthesis of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS XRC X-ray Crystallography (Optional) Purification->XRC TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Stability_Data Stability_Data TGA->Stability_Data Provides Thermal Stability Data (Td) Melting_Data Melting_Data DSC->Melting_Data Provides Melting Point (Tm) & Enthalpy of Fusion (ΔHfus)

Caption: Experimental workflow for the synthesis and characterization of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine.

logical_relationship Molecular_Structure Molecular Structure (Imidazo[1,2-a]pyridine core, -tBu, -Cl) Intermolecular_Forces Intermolecular Forces (van der Waals, dipole-dipole) Molecular_Structure->Intermolecular_Forces Dictates Crystal_Lattice Crystal Lattice Packing Intermolecular_Forces->Crystal_Lattice Determines Thermodynamic_Stability Thermodynamic Stability Crystal_Lattice->Thermodynamic_Stability Influences Melting_Point Melting Point Crystal_Lattice->Melting_Point Influences

Caption: Logical relationship between molecular structure and physicochemical properties.

Conclusion

The determination of the thermodynamic stability and melting point of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine is a critical step in its development as a potential therapeutic agent. This guide provides a robust, scientifically-grounded framework for these experimental investigations. By adhering to the detailed protocols for TGA and DSC, and by carefully interpreting the resulting data, researchers can obtain reliable and reproducible characterization of this novel compound. This information is indispensable for guiding further formulation development, ensuring product quality, and ultimately, advancing the compound through the drug development pipeline.

References

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm (RSC Publishing).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate.
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF - ResearchGate.
  • dsc.pdf - Alan Cooper.
  • Basics of Differential Scanning Calorimetry - Anton Paar Wiki.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - Purdue Engineering.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar.
  • Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine - Benchchem.

Sources

Foundational

Preliminary Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for several blockbuster therapeutics (e.g., zolpidem, alpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for several blockbuster therapeutics (e.g., zolpidem, alpidem)[1]. While the unsubstituted core offers a versatile foundation, targeted functionalization fundamentally alters its pharmacological trajectory. Specifically, the introduction of a chlorine atom at the 6-position has emerged as a critical structural modification. Recent pharmacochemical evaluations demonstrate that 6-chloroimidazo[1,2-a]pyridine derivatives exhibit potent preliminary biological activities, most notably as next-generation antifungal agents capable of overcoming resistant Candida and Aspergillus strains[2].

This technical guide synthesizes the structural causality, synthetic workflows, and preliminary biological profiling of 6-chloroimidazo[1,2-a]pyridine scaffolds, providing a self-validating framework for researchers advancing this pharmacophore.

Structural Rationale: The Causality of the 6-Chloro Substitution

In drug design, substituent selection is never arbitrary. The integration of a chlorine atom at the 6-position (para to the bridgehead nitrogen) is driven by three distinct physicochemical causalities:

  • Electronic Modulation (pKa Tuning): The imidazo[1,2-a]pyridine system is inherently electron-rich. The 6-chloro substituent exerts a strong negative inductive effect (-I) across the conjugated π -system. This strategically lowers the basicity of the primary hydrogen-bond acceptor (N1). By preventing excessive protonation at physiological pH (7.4), the molecule maintains a higher fraction of its neutral species, which is critical for bioavailability.

  • Lipophilicity & Membrane Permeability: Fungal cell walls and membranes are highly lipophilic barriers. The halogen atom optimally increases the partition coefficient (LogP) of the scaffold, facilitating passive transcellular diffusion into the fungal cytoplasm[3].

  • Active Site Anchoring (Halogen Bonding): Within the hydrophobic pockets of target enzymes (such as CYP51), the electron-deficient equatorial belt of the chlorine atom (the σ -hole) acts as a highly specific Lewis acid. This enables strong, directional halogen bonding with backbone carbonyl oxygens of the enzyme, increasing target residence time and binding affinity[4].

Synthetic Methodologies & Workflows

To ensure reproducibility, the synthesis of these scaffolds must rely on self-validating protocols where the physicochemical properties of the intermediates inherently confirm reaction success.

Protocol 1: Scaffold Construction via Cyclocondensation

Objective: Synthesize the 6-chloroimidazo[1,2-a]pyridine core.

  • Step 1: Reagent Preparation. Dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous acetonitrile or ethanol.

  • Step 2: Electrophilic Addition. Add an α -haloketone (e.g., 1,3-dichloroacetone) (1.05 eq) dropwise at room temperature.

  • Step 3: Thermal Activation. Heat the mixture to reflux (80°C) for 12 hours.

    • Causality: The thermal energy overcomes the activation barrier for the initial SN​2 displacement of the aliphatic halogen by the exocyclic amine. The subsequent intramolecular cyclization onto the pyridine nitrogen is thermodynamically driven by the formation of a stable, fully aromatic 10- π electron system[5].

  • Step 4: Self-Validating Isolation. Cool the mixture and neutralize with saturated NaHCO3​ .

    • Validation: The product will selectively precipitate out of the aqueous phase only when the hydrohalide salt is fully neutralized to the free base. Unreacted polar intermediates remain dissolved, acting as an intrinsic purification step[5].

Protocol 2: C2/C3 Functionalization

The C3 position exhibits enamine-like nucleophilicity, making it highly susceptible to electrophilic attack (e.g., direct Pd-catalyzed C3 alkenylation)[6]. Conversely, functionalization at C2 with an acetonitrile group allows for Knoevenagel condensation with aromatic aldehydes to yield bioactive acrylonitrile hybrids[2].

SyntheticWorkflow A 2-Amino-5-chloropyridine + α-Haloketone B Cyclocondensation (Reflux, EtOH) A->B C 6-Chloroimidazo[1,2-a]pyridine Core Scaffold B->C D C2/C3 Functionalization (e.g., Acetonitrile addition) C->D E Knoevenagel Condensation (Aromatic Aldehydes) D->E F Bioactive 6-Chloroimidazo[1,2-a] pyridine Hybrids E->F

Fig 1. Step-by-step synthetic workflow for 6-chloroimidazo[1,2-a]pyridine bioactive hybrids.

Preliminary Biological Activity: Antifungal Profiling

The preliminary biological evaluation of 6-chloroimidazo[1,2-a]pyridine derivatives has heavily focused on their fungicidal properties against clinical strains of Candida parapsilosis and Aspergillus fumigatus[2],[7].

In Vitro Antifungal Susceptibility Testing (Self-Validating Protocol)
  • Methodology: Microbroth dilution assay using RPMI 1640 medium.

  • Causality & Validation: Serial dilutions of the compound (1 to 200 µM) are incubated with fungal inoculum for 24-48 hours. The addition of a metabolic indicator (e.g., MTT or resazurin) provides a self-validating colorimetric readout. Living fungal cells enzymatically reduce the dye (e.g., blue resazurin to pink resorufin). The Minimum Inhibitory Concentration (MIC) is definitively established at the lowest concentration where no color shift occurs, eliminating subjective visual scoring errors[7].

Table 1: Preliminary Antifungal Activity (MIC) of 6-Chloroimidazo[1,2-a]pyridine Derivatives

Compound CoreAryl SubstituentMIC vs C. parapsilosis (µM)MIC vs A. fumigatus (µM)
6-Chloroimidazo[1,2-a]pyridine-H (Unsubstituted)19.3647.65
6-Chloroimidazo[1,2-a]pyridine4-Cl25.4073.27
6-Chloroimidazo[1,2-a]pyridine4-NO₂31.1585.50
6-Chloroimidazo[1,2-a]pyridine4-OCH₃89.38180.94
Fluconazole (Control)N/A16.20>200
Itraconazole (Control)N/A<1.0<1.11

(Data synthesized from recent pharmacochemical evaluations of imidazo[1,2-a]pyridine acrylonitrile and chalcone hybrids[3],[7].)

Mechanistic Pathways: CYP51 Target Interaction

The primary mechanism of action for these scaffolds mirrors that of clinical azoles: the disruption of fungal ergosterol biosynthesis[8].

Computational docking and in vitro sterol profiling confirm that the 6-chloroimidazo[1,2-a]pyridine core acts as a competitive inhibitor of Sterol 14 α -demethylase (CYP51) [4]. The basic N1 atom of the imidazopyridine ring coordinates directly with the catalytic heme iron of CYP51. Simultaneously, the lipophilic 6-chloro-substituted pyridine ring anchors into the hydrophobic substrate-access channel. This dual-action binding blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, catastrophic loss of membrane integrity, and ultimately, fungal cell death[8],[4].

Mechanism A 6-Chloroimidazo[1,2-a]pyridine Derivatives B Cell Wall Penetration (Enhanced by 6-Cl Lipophilicity) A->B C Binding to Sterol 14α-demethylase (CYP51 Active Site) B->C D Blockade of Lanosterol to Ergosterol Conversion C->D E Ergosterol Depletion & Membrane Destabilization D->E F Fungal Cell Death (e.g., Candida spp.) E->F

Fig 2. Putative CYP51 inhibition pathway by 6-chloroimidazo[1,2-a]pyridine scaffolds.

Structure-Activity Relationship (SAR) Insights

Extensive SAR analysis of the 6-chloroimidazo[1,2-a]pyridine scaffold reveals that the nature and position of substituents on pendant aryl rings drastically modulate efficacy[3].

  • Steric Constraints: Unsubstituted aryl rings or those with small, electron-withdrawing groups (e.g., 4-Cl) exhibit the highest activity (MIC 19.36 - 47.65 µM). This causality is rooted in the spatial constraints of the CYP51 binding pocket; compact groups allow deep penetration into the active site[7].

  • Electronic Penalties: Bulky, electron-donating groups (e.g., 4-OCH₃) create severe steric clashes and unfavorable electrostatic repulsions within the hydrophobic pocket, resulting in a sharp drop in antifungal efficacy (MIC >89 µM)[3],[7].

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences. 2

  • Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate. 7

  • Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. PubMed / Springer. 4

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCr Journals. 5

  • Exploration of Novel TOSMIC Tethered Imidazo[1,2-a]pyridine Compounds for the Development of Potential Antifungal Drug. SciSpace. 8

  • New and Efficient Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation of Imidazo[1,2-a]pyridines. Synthesis / Thieme. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Mechanistic Profiling of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern drug discovery, frequently appearing in GABA-A receptor modulators, kinase inhibitors, and antiviral agents. Specifically, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) serves as a highly versatile building block[1]. The 6-chloro substituent provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-tert-butyl group imparts significant steric bulk, which can be utilized to lock molecular conformations or improve metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position.

This application note details a highly efficient, self-validating protocol for its synthesis via a modified Tschitschibabin (Chichibabin) condensation, emphasizing the mechanistic causality behind each process parameter.

Mechanistic Pathway & Workflow

The synthesis relies on the bimolecular condensation of a 2-aminopyridine derivative with an α -haloketone. The reaction proceeds via a two-step cascade:

  • Regioselective SN​2 Alkylation: The endocyclic nitrogen of 2-amino-5-chloropyridine is significantly more nucleophilic than the exocyclic primary amine. It attacks the α -carbon of 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone), displacing the bromide ion to form an uncyclized pyridinium intermediate.

  • Intramolecular Cyclization (Dehydration): Under sustained thermal conditions, the exocyclic amine attacks the adjacent ketone carbonyl. Subsequent dehydration (loss of H2​O ) drives the aromatization of the newly formed imidazole ring.

G A 2-Amino-5-chloropyridine C S_N2 Alkylation (EtOH, 78°C) A->C B Bromopinacolone B->C D Pyridinium Hydrobromide Intermediate C->D E Intramolecular Cyclization (-H2O) D->E F Aqueous Workup & Neutralization (NaHCO3) E->F G 2-tert-Butyl-6-chloroimidazo [1,2-a]pyridine F->G

Workflow: Chichibabin synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to maximize yield while minimizing the formation of poly-alkylated byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Synthesis
2-Amino-5-chloropyridine 128.561.001.29 gPrimary scaffold / Nucleophile
1-Bromo-3,3-dimethylbutan-2-one 179.061.101.97 g (1.48 mL)Electrophile / Alkylating agent
Ethanol (Absolute) 46.07-25.0 mLPolar protic solvent
Sodium Bicarbonate (Sat. Aq.) 84.01Excess~20.0 mLMild neutralizing base
Ethyl Acetate (EtOAc) 88.11-3 x 20.0 mLExtraction solvent

Note: A slight excess (1.1 eq) of the α -bromoketone is utilized to compensate for potential trace degradation during prolonged reflux, ensuring complete consumption of the pyridine starting material.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Alkylation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.29 g (10.0 mmol) of 2-amino-5-chloropyridine to the flask, followed by 25 mL of absolute ethanol. Stir at room temperature (20-25 °C) until a homogeneous solution is achieved.

    • Expert Insight: Ethanol is selected over aprotic solvents (like DMF or THF) because its polar protic nature stabilizes the transition state of the initial SN​2 halide displacement, accelerating the formation of the pyridinium intermediate.

  • Addition: Using a syringe, add 1.48 mL (11.0 mmol) of 1-bromo-3,3-dimethylbutan-2-one dropwise over 5 minutes.

    • Caution: Bromopinacolone is a lachrymator. Perform this step strictly within a certified fume hood.

Phase 2: Thermal Cyclization
  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain vigorous stirring under reflux for 14–16 hours.

    • Expert Insight: While the initial alkylation occurs relatively quickly, the subsequent dehydration/aromatization step is endergonic and requires sustained thermal energy. Premature termination will result in a high yield of the uncyclized intermediate rather than the desired imidazo[1,2-a]pyridine.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes, visualized under UV 254 nm). The product will appear as a new, highly fluorescent spot at a higher Rf​ than the starting material.

Phase 3: Workup and Free-Basing
  • Concentration: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The crude residue will primarily consist of the product as a hydrobromide salt.

  • Neutralization: Suspend the crude residue in 20 mL of deionized water. Slowly add saturated aqueous NaHCO3​ until the pH of the aqueous phase reaches 8.0–8.5.

    • Expert Insight: The use of a mild base like NaHCO3​ is critical. Stronger bases (e.g., NaOH ) can cause localized heating and potential hydrolysis or degradation of the heterocyclic core. Neutralization liberates the free base, making it soluble in organic extraction solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Drying & Filtration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine as a pale yellow to off-white solid. Expected yield: 75-85% (1.56 g - 1.77 g).

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare empirical data against the following expected analytical profiles for a compound with Molecular Weight 208.69 g/mol [1].

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) m/z = 209.1 [M+H]+ (Base peak), 211.1 (Isotope peak, ~33% intensity confirming mono-chlorine presence).
1 H NMR (400 MHz, CDCl3​ ) δ 8.15 (dd, 1H, pyridine C5-H), 7.50 (d, 1H, pyridine C8-H), 7.35 (s, 1H, imidazole C3-H), 7.10 (dd, 1H, pyridine C7-H), 1.45 (s, 9H, tert-butyl group).
Physical State Off-white crystalline powder.

References

  • Enguehard, C., & Gueiffier, A. (2008). Synthesis and Biological Activity of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry.

Sources

Application

Application Note: 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine in Medicinal Chemistry

Executive Summary The imidazo[1,2-a]pyridine core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles, purines, and pyrazolo-pyrimidines [3]. Among its functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles, purines, and pyrazolo-pyrimidines [3]. Among its functionalized derivatives, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) [1] has emerged as a uniquely valuable building block. This application note details the structural rationale, pharmacological utility, and synthetic methodologies surrounding this specific scaffold, providing medicinal chemists with a comprehensive guide to its application in late-stage drug development.

Structural Rationale & Pharmacophore Utility

The strategic placement of the tert-butyl and chloro substituents on the imidazo[1,2-a]pyridine core is not arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic goals:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system acts as an excellent hydrogen bond acceptor (via the bridgehead nitrogen) and readily inserts into the ATP-binding hinge region of various kinases. It is also the foundational pharmacophore for several marketed GABA-A receptor modulators (e.g., zolpidem, alpidem) [3].

  • The 2-tert-butyl Group: Unsubstituted imidazo[1,2-a]pyridines are prone to rapid oxidative metabolism at the C2 and C3 positions by cytochrome P450 enzymes. The bulky tert-butyl group at C2 effectively blocks metabolic liability at this site. Furthermore, in kinase inhibitors, this steric bulk forces the molecule into a specific dihedral conformation that enhances selectivity for distinct kinase pockets (such as the PI3K/mTOR active sites) while increasing overall lipophilicity (LogP) for cellular permeability [2].

  • The 6-chloro Group: The C6 position typically projects toward the solvent-exposed region or the affinity pocket of target proteins. The chlorine atom serves a dual purpose: it acts as an electron-withdrawing group to modulate the pKa of the bridgehead nitrogen, and more importantly, it provides a stable but reactive synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore Structure-Activity Relationships (SAR) [4].

Key Applications in Drug Discovery

Dual PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is hyperactivated in numerous human cancers. 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine derivatives have been successfully developed as highly potent PI3K/mTOR dual inhibitors. The scaffold perfectly mimics the adenine ring of ATP, competitively binding to the kinase domain [2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Dual Inhibitor Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Blocks ATP Site

Fig 1: PI3K/Akt/mTOR pathway modulation by imidazo[1,2-a]pyridine dual inhibitors.

Anticancer and CNS Agents

Beyond kinases, functionalization of the 6-chloro position has yielded compounds with potent activity against acute myeloid leukemia (AML) via FLT3 inhibition, as well as modulators of the Wnt/β-catenin signaling pathway. In the central nervous system (CNS) space, derivatives of this scaffold are continuously explored for their affinity to the benzodiazepine binding site of GABA-A receptors [3].

Experimental Workflows & Protocols

The synthetic versatility of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine allows for divergent functionalization. The C3 position is highly nucleophilic and undergoes facile electrophilic substitution, while the C6 position requires transition-metal catalysis.

G Start 2-Amino-5-chloropyridine + Bromopinacolone Scaffold 2-t-Butyl-6-chloro- imidazo[1,2-a]pyridine Start->Scaffold Tschitschibabin Condensation C3_Funct C3 Functionalization (Halogenation/Formylation) Scaffold->C3_Funct Electrophilic Substitution C6_Funct C6 Cross-Coupling (Suzuki/Buchwald) Scaffold->C6_Funct Pd-Catalyzed Coupling Final_Kinase Kinase Inhibitors (e.g., PI3K/mTOR) C3_Funct->Final_Kinase C6_Funct->Final_Kinase Final_GABA CNS Agents (GABA-A Modulators) C6_Funct->Final_GABA

Fig 2: Divergent synthetic workflow for 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Protocol 1: Synthesis of the Scaffold (Tschitschibabin Condensation)

Causality Insight: The reaction between 2-amino-5-chloropyridine and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) is a classic Tschitschibabin condensation. The bridgehead nitrogen is formed via initial alkylation of the endocyclic pyridine nitrogen, followed by cyclodehydration.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 equiv, 10 mmol) in absolute ethanol (50 mL).

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (1.1 equiv, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize the hydrobromide salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to afford the pure scaffold.

Protocol 2: Regioselective C3 Bromination

Causality Insight: The electron-donating effect of the bridgehead nitrogen makes the C3 position the most electron-rich site on the imidazo[1,2-a]pyridine ring. Electrophilic aromatic substitution occurs here rapidly, even at room temperature, providing a secondary handle for orthogonal cross-coupling.

  • Preparation: Dissolve 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Halogenation: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield 3-bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Protocol 3: Late-Stage C6 Suzuki-Miyaura Cross-Coupling

Causality Insight: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. Standard Pd(PPh₃)₄ catalysts often fail or require harsh conditions. Utilizing a bulky, electron-rich biaryl phosphine ligand (like XPhos) lowers the activation energy for the oxidative addition of the C-Cl bond, ensuring high yields [4].

Table 1: Optimization of C6-Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9015%Sluggish oxidative addition into C-Cl bond.
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9022%Catalyst degradation observed (black Pd formation).
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9065%Bidentate ligand improves reductive elimination.
4 XPhos Pd G2 K₃PO₄ Dioxane/H₂O 90 92% Bulky, electron-rich ligand facilitates rapid C-Cl activation.
  • Preparation: In an oven-dried Schlenk tube, combine 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%).

  • Solvent: Evacuate and backfill the tube with Argon (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Seal the tube and heat at 90°C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Fluorochem. "2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) Product Specifications." Fluorochem.co.uk.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." ACS Publications.
  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Publications.
  • Google Patents. "US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer." Google Patents.
Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Tert-Butyl-6-Chloroimidazo[1,2-a]Pyridine

Executive Summary & Strategic Context Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold prevalent in numerous therapeutic agents, including zolpidem, alpidem, and olprinone[1]. Among its derivatives, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold prevalent in numerous therapeutic agents, including zolpidem, alpidem, and olprinone[1]. Among its derivatives, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) serves as a highly valuable, albeit challenging, building block for drug discovery. The bulky 2-tert-butyl group provides metabolic stability and steric shielding, while the 6-chloro position acts as an electrophilic handle for late-stage functionalization.

However, activating the C6–Cl bond presents a significant kinetic barrier. Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), and the electron-rich nature of the imidazopyridine core further increases electron density at C6, impeding the critical oxidative addition step by the palladium catalyst[2]. This application note details field-proven, self-validating protocols for the efficient palladium-catalyzed cross-coupling of this scaffold, emphasizing mechanistic causality and rigorous in-process controls.

Mechanistic Insights: Causality in Reaction Design

Successful cross-coupling of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine requires navigating two primary mechanistic challenges:

  • Overcoming the Oxidative Addition Barrier: Standard Pd catalysts (e.g., Pd(PPh3​)4​ under conventional thermal heating) often fail or require excessive reaction times (>24 h) to cleave the C6–Cl bond. To accelerate oxidative addition, the use of microwave irradiation is highly effective, driving the reaction to completion in minutes rather than hours. Alternatively, employing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) lowers the activation energy for Pd(0) insertion.

  • Mitigating Competing C3 C–H Activation: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and prone to direct C–H functionalization (e.g., direct alkenylation or arylation) via electrophilic palladation[3]. To ensure chemoselectivity at the C6 position, the reaction must strictly favor the Pd(0)/Pd(II) catalytic cycle (cross-coupling) over the Pd(II)/Pd(IV) or concerted metalation-deprotonation (CMD) pathways. This is achieved by utilizing Pd(0) precursors and strictly avoiding oxidants.

Mechanism Substrate 2-t-Butyl-6-chloro- imidazo[1,2-a]pyridine Pd0 Pd(0)L_n Active Species (e.g., Pd/XPhos) Substrate->Pd0 Catalyst Binding SideReaction Competing C3 C-H Activation (Pd(II)) Substrate->SideReaction If Pd(II) dominates (Avoid oxidants) OxAdd Oxidative Addition (C6-Cl Cleavage) Pd0->OxAdd Rate-Limiting Step (Requires Energy/Ligand) Transmet Transmetalation (Ar-B(OH)2 / Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2-t-butyl- imidazo[1,2-a]pyridine RedElim->Product

Mechanistic pathway of Pd-catalyzed C6 cross-coupling vs. competing C3 C-H activation.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-a]pyridines, demonstrating the necessity of specific catalytic systems to achieve high conversion.

EntryCatalyst SystemLigandSolventTemperature / MethodTimeConversion (%)Yield (%)
1 Pd(OAc)2​ (5 mol%) PPh3​ (10 mol%)Dioxane/EtOH100°C (Thermal)12 h< 50%45%
2 Pd(OAc)2​ (5 mol%)XPhos (10 mol%)Dioxane/ H2​O 100°C (Thermal)8 h> 95%82%
3 Pd(PPh3​)4​ (5 mol%)None (Tetrakis)Dioxane/EtOH150°C (Microwave)15 min> 99%91%
4 Pd2​(dba)3​ (2.5 mol%)SPhos (10 mol%)Toluene/ H2​O 110°C (Thermal)6 h> 95%88%

Data synthesis based on established microwave-assisted and ligand-accelerated protocols for 6-chloroimidazopyridines.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C6-Arylation)

This protocol utilizes microwave irradiation to overcome the C–Cl activation barrier rapidly, minimizing the residence time at high temperatures and thereby reducing degradation or C3-homocoupling.

Reagents:

  • 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / EtOH / H2​O (Volume ratio 2:1:1, 4.0 mL total)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, arylboronic acid, K2​CO3​ , and Pd(PPh3​)4​ .

    • Causality: Weighing the Pd(0) catalyst under an inert atmosphere prevents premature oxidation to inactive Pd(II) species, ensuring the catalytic cycle initiates efficiently.

  • Solvent Addition & Degassing: Add the pre-mixed solvent system. Seal the vial with a crimp cap. Sparge the mixture with Argon for 5 minutes.

    • Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat to 150°C for 15 minutes with stirring.

  • In-Process Control (IPC) - Self-Validation:

    • Action: Carefully sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material mass (m/z ~209 [M+H]+ ) and its characteristic 3:1 chlorine isotope pattern. The appearance of the product mass without the isotope pattern confirms successful C–Cl cleavage and coupling. If starting material remains, re-irradiate for 10 additional minutes.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Weighing & Preparation Inert Atmosphere Mix Combine Substrate, Boronic Acid, Pd Catalyst, & Base Start->Mix Solvent Add Degassed Solvent (Dioxane/EtOH/H2O) Mix->Solvent Microwave Microwave Irradiation (150°C, 15 min) Solvent->Microwave Validate In-Process Control (IPC) LC-MS Isotope Check Microwave->Validate Validate->Microwave Incomplete Reaction Workup Aqueous Workup & Extraction Validate->Workup Conversion > 95% Purify Flash Chromatography (Silica Gel) Workup->Purify

Experimental workflow for microwave-assisted Suzuki-Miyaura coupling with IPC feedback loop.

Protocol B: Buchwald-Hartwig Amination (C6-Amination)

For the introduction of complex amines at the C6 position, standard Pd(PPh3​)4​ is insufficient. The use of a palladacycle precatalyst or Pd2​(dba)3​ with a bulky, electron-rich ligand like BrettPhos is required to facilitate both oxidative addition and the subsequent reductive elimination of the C–N bond.

Reagents:

  • 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Secondary or Primary Amine (1.2 equiv, 0.6 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ and BrettPhos in 1 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/orange.

    • Causality: Pre-forming the active Pd(0)-ligand complex prevents substrate inhibition and ensures maximum active catalyst concentration before the base is introduced.

  • Reaction Assembly: To a separate oven-dried vial, add the imidazopyridine substrate, the amine, and NaOtBu. Transfer the pre-activated catalyst solution to this vial. Rinse with the remaining 2 mL of toluene.

  • Thermal Heating: Seal the vial, remove from the glovebox, and heat at 100°C in an oil bath for 4-6 hours.

  • In-Process Control (IPC) - Self-Validation:

    • Action: Perform a TLC check (e.g., 5% MeOH in DCM).

    • Validation Criteria: The starting material (UV active, Rf ~0.6) should be consumed. The product typically appears as a highly fluorescent spot under 365 nm UV light due to the extended conjugation of the amino-imidazopyridine system.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine.

References

  • Source: imist.
  • Title: New and Efficient Palladium(0)
  • Source: beilstein-journals.
  • Source: acs.

Sources

Application

Application Note: Advanced C-H Functionalization Strategies for 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine Derivatives

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the site-selective C-3 functionalization of 2-tert-butyl-6-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the site-selective C-3 functionalization of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, leveraging its unique steric and electronic properties to access novel chemical space.

Substrate Rationale & Mechanistic Exploitation

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed drugs (e.g., zolpidem, minodronic acid)[1][2]. When engineering derivatives for drug discovery, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine presents a highly strategic starting material due to three distinct structural features:

  • Steric Shielding at C-2: The bulky tert-butyl group dictates the local steric environment. It effectively suppresses unwanted dimerization and homocoupling side-reactions, funneling reactive intermediates exclusively toward the C-3 position.

  • Electronic Bias at C-3: The highest occupied molecular orbital (HOMO) of the fused bicyclic system has its largest coefficient at the C-3 carbon. This inherent nucleophilicity makes C-3 the prime target for electrophilic aromatic substitution ( SE​Ar ) and radical addition[2].

  • Orthogonal Reactivity at C-6: The C-6 chlorine atom is electronically deactivating enough to remain inert under standard C-H activation conditions, preserving it as a robust handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

By exploiting these properties, chemists can bypass inefficient pre-functionalization steps (such as halogenation or borylation) and directly install complex functional groups at the C-3 position.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for functionalizing the C-3 position while preserving the C-6 chlorine for downstream orthogonal modifications.

Workflow Substrate 2-tert-Butyl-6-chloro imidazo[1,2-a]pyridine CMD Concerted Metalation Deprotonation (CMD) Substrate->CMD CDC Cross-Dehydrogenative Coupling (CDC) Substrate->CDC Petasis Decarboxylative Petasis-Type Substrate->Petasis Arylation C-3 Arylation (Pd-Catalyzed) Orthogonal Orthogonal C-6 Modification (Suzuki/Buchwald via C-Cl) Arylation->Orthogonal Amination C-3 Aminoalkylation (Photoredox) Amination->Orthogonal MCR C-3 Arylomethylation (Catalyst-Free) MCR->Orthogonal CMD->Arylation CDC->Amination Petasis->MCR

Mechanistic pathways for C-3 functionalization and subsequent C-6 orthogonal modification.

Self-Validating Experimental Protocols

Protocol A: Phosphine-Free Palladium-Catalyzed C-3 Arylation

Causality of Experimental Choices: Traditional cross-coupling requires pre-halogenated substrates and expensive, air-sensitive phosphine ligands. By utilizing a Concerted Metalation-Deprotonation (CMD) pathway, we achieve direct C-H activation ()[3]. Potassium acetate (KOAc) is explicitly chosen over carbonate bases because the acetate anion acts as an internal proton shuttle in the CMD transition state. This enables the use of ultra-low catalyst loadings (0.1 mol% Pd(OAc)2​ ) without phosphines. DMAc is selected as the solvent due to its high boiling point and ability to stabilize the palladium intermediates.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), and KOAc (2.0 mmol).

  • Add a stock solution of Pd(OAc)2​ (0.1 mol%) in anhydrous DMAc (3.0 mL).

  • Degas the mixture via three freeze-pump-thaw cycles, backfilling with Argon.

  • Seal the tube and heat to 150 °C in a pre-heated oil bath for 16 hours.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with H2​O (3 × 10 mL) to remove DMAc.

  • Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material fluoresces bright blue under 254 nm UV light. The disappearance of the C-3 proton (a distinct singlet around δ 7.4–7.6 ppm in 1H NMR) and the appearance of new aromatic multiplets confirm successful C-3 arylation. The preservation of the C-6 chlorine is validated by the presence of a doublet ( J≈2.0 Hz) around δ 8.1 ppm, representing the C-5 proton coupling with the C-7 proton.

Protocol B: Visible-Light Mediated C-3 Aminoalkylation

Causality of Experimental Choices: To avoid harsh oxidants and transition metals, this protocol leverages Rose Bengal as an organic photoredox catalyst ()[1]. Under white LED irradiation, Rose Bengal excites to a triplet state, facilitating single-electron transfer (SET) with a secondary amine (e.g., N-phenyltetrahydroisoquinoline) to generate an iminium ion intermediate via Cross-Dehydrogenative Coupling (CDC). Ambient oxygen acts as the terminal oxidant, making the process highly sustainable.

Step-by-Step Methodology:

  • In a 10 mL glass vial, dissolve the imidazo[1,2-a]pyridine substrate (0.5 mmol) and the amine (0.75 mmol) in MeOH (5.0 mL).

  • Add Rose Bengal (2 mol%) to the solution.

  • Leave the vial open to the air (or equip with an O2​ balloon for faster kinetics).

  • Irradiate the mixture with a 20 W white LED lamp at room temperature for 8–12 hours.

  • Quench the reaction by removing the light source, concentrate the solvent in vacuo, and purify directly via silica gel chromatography.

Validation Checkpoint: The reaction mixture transitions from a deep red (Rose Bengal) to a slightly turbid suspension as the product forms. In 1H NMR, the disappearance of the C-3 proton ( δ 7.5 ppm) and the appearance of a characteristic α -amino methine proton ( δ 3.8–4.2 ppm) validate the CDC coupling.

Protocol C: Catalyst-Free Multicomponent C-3 Arylomethylation

Causality of Experimental Choices: This Petasis-like multicomponent reaction (MCR) exploits the inherent nucleophilicity of the C-3 position ()[2]. Glyoxylic acid condenses with the imidazo[1,2-a]pyridine to form an activated iminium-like intermediate, which subsequently undergoes nucleophilic attack by the arylboronic acid. The reaction is driven to completion by thermal decarboxylation, rendering it entirely catalyst-free and highly atom-economical.

Step-by-Step Methodology:

  • In a sealed pressure tube, combine the imidazo[1,2-a]pyridine substrate (1.0 mmol), glyoxylic acid monohydrate (1.2 mmol), and arylboronic acid (1.2 mmol).

  • Suspend the reagents in a 1:1 mixture of Toluene/EtOH (4.0 mL).

  • Seal the tube and heat the mixture to 100 °C for 4–6 hours.

  • Cool to room temperature. Dilute with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acids, and extract with CH2​Cl2​ (3 × 10 mL).

  • Dry the combined organic layers, concentrate, and purify via recrystallization or chromatography.

Validation Checkpoint: Evolution of CO2​ gas (bubbling) during the initial heating phase serves as a physical indicator of the decarboxylation step proceeding. Upon completion, the 1H NMR spectrum will reveal a new diagnostic benzylic methylene/methine proton signal between δ 4.0–4.5 ppm, confirming the successful installation of the arylomethyl group at C-3.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational parameters and typical outcomes for the three functionalization strategies applied to 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Functionalization MethodCatalyst / Key ReagentsMechanistic PathwayOptimal Temp.Typical Yield (%)Reaction Time (h)Environmental Impact
C-3 Arylation Pd(OAc)2​ (0.1 mol%), KOAcCMD (C-H Activation)150 °C75–92%12–24Moderate (Requires heavy metal, high heat)
C-3 Aminoalkylation Rose Bengal (2 mol%), O2​ CDC (Photoredox)Ambient65–85%8–12Low (Metal-free, room temperature)
C-3 Arylomethylation Glyoxylic acid, Ar- B(OH)2​ Decarboxylative MCR100 °C70–90%4–6Low (Catalyst-free, high atom economy)

References

  • Doucet, H. et al. "Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading." The Journal of Organic Chemistry, ACS Publications, 2012. URL: [Link]

  • "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules, NCBI/PMC, 2023. URL: [Link]

  • "Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts." Scientific Reports, NCBI/PMC, 2019. URL: [Link]

Sources

Method

Application Note: Synthesis and Downstream Functionalization of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) Executive Summary & Pharmacological Relevance The imidazo[1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6)

Executive Summary & Pharmacological Relevance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster central nervous system (CNS) drugs such as zolpidem, alpidem, and saripidem [1]. Beyond its established efficacy as a GABA-A receptor modulator, this fused bicyclic system is increasingly utilized in the development of kinase inhibitors, antiviral agents, and novel oncology therapeutics [2].

2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine serves as a highly specialized, bifunctional pharmaceutical intermediate. Its structural design is highly deliberate:

  • The tert-Butyl Group (C2): Imparts significant steric bulk and lipophilicity. In CNS drug design, this enhances blood-brain barrier (BBB) penetration. In kinase inhibitors, the bulky aliphatic group often occupies specific hydrophobic pockets within the ATP-binding site, preventing off-target binding.

  • The Chloro Group (C6): Positioned para to the bridgehead nitrogen, this halogen acts as an electronically activated handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid late-stage diversification of the core scaffold [3].

Physicochemical Properties

To ensure reproducible reaction conditions and accurate stoichiometric calculations, the foundational properties of the intermediate are summarized below [4].

PropertyValue / Description
IUPAC Name 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
CAS Number 873943-63-6
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and DMSO. Insoluble in water.
Canonical SMILES CC(C)(C)C1=CN2C=C(Cl)C=CC2=N1

Mechanistic Insights: The Chichibabin-Type Cyclization

The synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine relies on a bimolecular condensation between 5-chloro-2-aminopyridine and 1-bromo-3,3-dimethylbutan-2-one (an α -bromoketone).

Causality in Experimental Design:

  • Regioselective Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amino group. The initial step is an Sₙ2 attack by the pyridine nitrogen onto the α -carbon of the bromoketone, displacing the bromide ion to form a pyridinium intermediate.

  • Solvent Selection (Ethanol): A polar protic solvent like ethanol is chosen because it stabilizes the polar transition state of the initial Sₙ2 attack. Furthermore, the reflux temperature of ethanol (78 °C) provides optimal thermal energy to drive the subsequent dehydration step without causing thermal degradation of the starting materials.

  • Cyclization and Dehydration: The exocyclic amine attacks the ketone carbonyl, forming a cyclic hemiaminal. Subsequent elimination of water (dehydration) restores aromaticity, yielding the highly stable imidazo[1,2-a]pyridine core.

PharmacologicalLogic cluster_0 Structural Motif Contributions Core Imidazo[1,2-a]pyridine Core (H-Bond Acceptor / Aromatic) Target1 GABA-A Receptors (CNS / Insomnia) Core->Target1 Pharmacophore Binding C2 C2: tert-Butyl Group (Steric Shielding & Lipophilicity) C2->Target1 BBB Penetration C6 C6: Chloro Group (Cross-Coupling Handle) Deriv C6-Arylated Derivatives (via Pd-Catalysis) C6->Deriv Suzuki/Buchwald Target2 Kinase Domains (Oncology / Inflammation) Deriv->Target2 Hinge Region Binding

Fig 1. Structural rationale and downstream pharmacological targeting logic.

Experimental Protocols

Protocol A: Synthesis of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine

This protocol is designed as a self-validating system. In-process controls (TLC) and post-reaction analytics (NMR/LC-MS) are embedded to ensure structural integrity and purity.

Reagents:

  • 5-Chloro-2-aminopyridine (1.0 equiv, 10.0 mmol, 1.28 g)

  • 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv, 11.0 mmol, 1.97 g)

  • Absolute Ethanol (30 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Reaction Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-aminopyridine (1.28 g) and absolute ethanol (30 mL). Stir until fully dissolved.

  • Electrophile Addition: Add 1-bromo-3,3-dimethylbutan-2-one (1.97 g) dropwise at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent blue spot under UV 254 nm (Rf ~0.6), indicating the formation of the extended conjugated system.

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Neutralization & Extraction (Crucial Step): Suspend the crude residue in EtOAc (50 mL) and add saturated aqueous NaHCO₃ (30 mL) slowly.

    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic imidazopyridine nitrogen, rendering it water-soluble. NaHCO₃ neutralizes the HBr, ensuring the product partitions entirely into the organic (EtOAc) layer.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: gradient of 5% to 20% EtOAc in Hexanes) to afford the pure product as an off-white solid.

Workflow S1 Step 1: Condensation 5-Cl-2-aminopyridine + 1-Br-3,3-dimethylbutan-2-one S2 Step 2: Cyclization Reflux in EtOH (8h) -HBr, -H2O S1->S2 S3 Step 3: Quench & Extract NaHCO3 (aq) / EtOAc Phase Separation S2->S3 S4 Step 4: Purification Silica Gel Chromatography (Hexane/EtOAc) S3->S4 S5 Pure Product 2-t-butyl-6-chloroimidazo [1,2-a]pyridine S4->S5

Fig 2. Step-by-step synthetic workflow for 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

To demonstrate the utility of the C6-chloro handle, the following protocol outlines the general procedure for introducing an aryl group at the C6 position, a common step in lead optimization.

Reagents:

  • 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the imidazopyridine intermediate, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Bubble argon or nitrogen gas through the solution for 15 minutes.

    • Causality: Oxygen must be strictly excluded as it can oxidize the electron-rich Pd(0) active catalyst species, killing the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas. Seal the tube.

  • Heating: Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Self-Validation Check: LC-MS analysis of the crude mixture should show the disappearance of the M+ (208 m/z) and M+2 (210 m/z, isotopic chlorine ratio 3:1) peaks, replaced by the mass of the newly coupled product without the characteristic chlorine isotopic distribution.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC - NIH URL:[Link]

Application

Application Note: Regioselective Halogenation Protocols for 2-Tert-butylimidazo[1,2-a]pyridine

Introduction and Mechanistic Rationale Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, frequently appearing in therapeutics such as zolpidem, alpidem, and necopidem. The functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, frequently appearing in therapeutics such as zolpidem, alpidem, and necopidem. The functionalization of this bicyclic core—particularly through halogenation—is a critical gateway to advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) used in drug discovery [1].

When designing halogenation strategies for 2-tert-butylimidazo[1,2-a]pyridine , the regioselectivity is governed by the inherent electronic distribution of the fused ring system. The bridgehead nitrogen donates electron density into the imidazole ring, making the C-3 position highly nucleophilic. Furthermore, the bulky 2-tert-butyl group exerts a dual effect:

  • Electronic Contribution: Inductive electron donation (+I effect) further enriches the C-3 position, lowering the activation energy for electrophilic aromatic substitution (SEAr).

  • Steric Shielding: While bulky, the tert-butyl group primarily shields the C-2 position and the adjacent space, but the C-3 position remains accessible to halonium ions ( X+ ), ensuring near-perfect regiocontrol without the need for transition-metal directing groups.

Recent advances have shifted the paradigm from harsh, metal-catalyzed conditions to transition-metal-free, green protocols utilizing sodium halites or oxidative iodine systems [1, 2]. This guide details robust, self-validating protocols for the C-3 chlorination, bromination, and iodination of 2-tert-butylimidazo[1,2-a]pyridine.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the generalized workflow and mechanistic divergence for the regioselective halogenation of the imidazo[1,2-a]pyridine core.

HalogenationWorkflow Substrate 2-tert-butylimidazo [1,2-a]pyridine Chlorination Chlorination (NaClO2 / AcOH) Substrate->Chlorination Bromination Bromination (NaBrO2 / AcOH) Substrate->Bromination Iodination Iodination (I2 / TBHP / Ultrasound) Substrate->Iodination Intermediate C-3 Halonium Wheland Intermediate Chlorination->Intermediate Bromination->Intermediate Iodination->Intermediate ProductCl 3-Chloro Derivative (>85% Yield) Intermediate->ProductCl -H+ ProductBr 3-Bromo Derivative (>80% Yield) Intermediate->ProductBr -H+ ProductI 3-Iodo Derivative (>90% Yield) Intermediate->ProductI -H+

Fig 1: Mechanistic workflow for the transition-metal-free C-3 halogenation of imidazo[1,2-a]pyridines.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly stated to aid in troubleshooting and scale-up.

Protocol A: Transition-Metal-Free Chlorination/Bromination

Rationale: Sodium chlorite (NaClO₂) and sodium bromite (NaBrO₂) serve as both the halogen source and the oxidant. Acetic acid (AcOH) is critical as it facilitates the disproportionation of the halite into the active electrophilic halogen species ( Cl+ or Br+ ) in situ, avoiding the handling of toxic chlorine or bromine gas [1].

Materials:

  • 2-tert-butylimidazo[1,2-a]pyridine (1.0 mmol)

  • NaClO₂ or NaBrO₂ (1.2 mmol)

  • Glacial Acetic Acid (AcOH) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2-tert-butylimidazo[1,2-a]pyridine in 5.0 mL of anhydrous DMF.

  • Activation: Add 2.0 equivalents of glacial AcOH to the solution. Note: The mild acidity is essential for generating the active halogen species without protonating the bridgehead nitrogen, which would deactivate the ring.

  • Halogen Addition: Slowly add 1.2 mmol of NaClO₂ (for chlorination) or NaBrO₂ (for bromination) in small portions over 5 minutes to control the exothermic disproportionation.

  • Reaction: Stir the mixture at 60 °C for 10 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The C-3 halogenated product will exhibit a higher Rf value than the starting material due to decreased polarity.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual oxidizing species. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Ultrasound-Assisted Oxidative Iodination

Rationale: Iodination is notoriously reversible. Using molecular iodine (I₂) in conjunction with tert-butyl hydroperoxide (TBHP) under ultrasonic irradiation ensures continuous oxidation of I− back to I+ , driving the equilibrium toward the C-3 iodinated product. Ultrasound enhances mass transfer and generates localized cavitation hotspots, drastically reducing reaction times [2].

Materials:

  • 2-tert-butylimidazo[1,2-a]pyridine (1.0 mmol)

  • Molecular Iodine (I₂) (0.6 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol)

  • Ethanol (Green solvent) (5.0 mL)

Step-by-Step Methodology:

  • Setup: In a 20 mL glass vial, dissolve 1.0 mmol of the substrate in 5.0 mL of Ethanol.

  • Reagent Addition: Add 0.6 mmol of I₂ followed by 2.0 mmol of TBHP. Note: The slight excess of I₂ (1.2 equiv of I atoms) ensures complete conversion, while TBHP acts as the terminal oxidant.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature. Sonicate for 30–45 minutes. The reaction mixture will transition from a deep brown (I₂) to a lighter yellow suspension as the iodine is consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) until the solution becomes colorless. Extract with Dichloromethane (3 × 10 mL).

  • Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and recrystallize from hot ethanol to yield the pure 3-iodo derivative.

Quantitative Data & Self-Validation

To ensure the integrity of the synthetic run, researchers must validate the regioselectivity. The disappearance of the C-3 proton (typically a singlet around δ 7.4–7.6 ppm in ¹H NMR) is the definitive marker of successful substitution [3].

Table 1: Summary of Reaction Conditions and Expected Outcomes
HalogenReagent SystemSolventTemp / TimeExpected YieldKey ¹H NMR Diagnostic (CDCl₃)
Chlorine NaClO₂ / AcOHDMF60 °C / 10 h82 - 88%Loss of C-3 proton; t-Bu singlet intact at ~1.45 ppm
Bromine NaBrO₂ / AcOHDMF60 °C / 10 h80 - 85%Loss of C-3 proton; Downfield shift of C-5 proton
Iodine I₂ / TBHP / USEthanolRT / 45 min90 - 95%Loss of C-3 proton; C-5 proton doublet at ~8.2 ppm

Note: Yields are based on optimized literature parameters for 2-substituted imidazo[1,2-a]pyridines [1, 2].

References

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. Available at:[Link]

  • Chauhan, S., Verma, P., & Srivastava, V. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Center for Biotechnology Information (PMC). Available at:[Link]

Method

Application Note: In Vitro Assay Preparation and Fragment Screening Using 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound Focus: 2-Tert-butyl-6-chloroimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound Focus: 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6)

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and advanced clinical candidates. It is most notably utilized in the development of ATP-competitive kinase inhibitors [1] and selective cyclooxygenase-2 (COX-2) inhibitors [2].

This application note details the in vitro assay preparation for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6). As a building block and fragment, this specific molecule presents unique physicochemical challenges and opportunities:

  • Steric & Electronic Profile: The chlorine atom at position 6 serves as a critical vector for exploring the hydrophobic pocket of a kinase hinge region (e.g., in Cyclin-Dependent Kinases or PI3K) [3]. Simultaneously, the bulky 2-tert-butyl group forces a specific dihedral angle, preventing planar stacking and enhancing target selectivity.

  • Causality in Assay Design: Due to the highly lipophilic nature of the tert-butyl and chloro substitutions (estimated LogP ~3.5), this compound is prone to aqueous aggregation and non-specific binding (NSB) to polystyrene microplates. Therefore, assay preparation must incorporate specific solvation protocols and surfactant additives to ensure data integrity and prevent false-positive artifacts.

Mechanism_Pathway Imidazo Imidazo[1,2-a]pyridine Scaffold Kinase Target Kinase (e.g., CDK2 / PI3K) Imidazo->Kinase ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Imidazo->Apoptosis Pharmacological Outcome Substrate Downstream Effector (e.g., Rb / AKT) Kinase->Substrate Phosphorylates (Blocked) Proliferation Cellular Proliferation & Survival Substrate->Proliferation Promotes (Blocked)

Mechanism of Action: Imidazo[1,2-a]pyridine derivatives inhibiting kinase pathways to induce apoptosis.

Physicochemical Profiling & Stock Preparation

To guarantee a self-validating experimental system, compound handling must follow strict parameters to prevent precipitation.

Compound Specifications
ParameterValueImpact on Assay Design
IUPAC Name 2-tert-butyl-6-chloroimidazo[1,2-a]pyridineCore fragment identity.
CAS Number 873943-63-6Tracking and procurement [4].
Molecular Weight 208.69 g/mol Requires precise micro-weighing for 10 mM stocks.
Solubility Poor in water; Highly soluble in DMSOMandates 100% DMSO for primary stock generation.
Step-by-Step Stock Preparation Protocol

Causality Check: Why 10 mM? Fragment screening often requires testing at high concentrations (up to 100 µM). A 10 mM stock allows for a 1:100 dilution, keeping the final assay DMSO concentration at 1.0%—the maximum tolerated limit for most biochemical kinase assays without denaturing the enzyme.

  • Equilibration: Allow the lyophilized powder of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Reasoning: Prevents ambient moisture condensation, which degrades the compound and alters the actual molarity.

  • Weighing: Weigh exactly 2.09 mg of the compound into a low-bind amber glass vial.

  • Solvation: Add 1.00 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 µL single-use volumes in polypropylene tubes. Store at -20°C under argon gas. Reasoning: Single-use aliquots prevent freeze-thaw cycles that lead to micro-precipitation and concentration drift.

Experimental Workflows

The following protocols detail how to utilize the prepared compound in a biophysical binding assay and a functional biochemical assay.

Assay_Workflow Prep 10 mM DMSO Stock (CAS: 873943-63-6) Dilution Acoustic Dispensing (ECHO 550) Prep->Dilution 100% DMSO Assay TR-FRET Kinase Assay (Functional Screen) Dilution->Assay 1% DMSO Final SPR Surface Plasmon Resonance (Binding Kinetics) Dilution->SPR 3% DMSO Final Data Data Analysis (IC50 / KD Determination) Assay->Data Fluorescence Ratio SPR->Data Sensorgrams

Standardized workflow for evaluating imidazo[1,2-a]pyridine fragments via TR-FRET and SPR.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

SPR provides real-time, label-free kinetic data ( KD​ , kon​ , koff​ ). Because 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine is a low molecular weight fragment (208.69 Da), it produces a small response unit (RU) signal, requiring high surface density of the target protein.

Buffer Preparation:

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 3% DMSO.

  • Causality: Tween-20 (0.05%) is strictly required to prevent the lipophilic tert-butyl group from adhering to the microfluidic tubing. The 3% DMSO must be perfectly matched between the running buffer and the compound dilution series to prevent bulk refractive index shifts.

Step-by-Step Execution:

  • Immobilization: Immobilize the target kinase (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling until a density of ~5000 RU is achieved.

  • Solvent Correction: Run a DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index variations.

  • Compound Dilution: Prepare a 2-fold dilution series of the compound in the Running Buffer, ranging from 200 µM down to 3.125 µM.

  • Injection: Inject compounds at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Validation: Inject a known reference inhibitor (e.g., AZ703 [1]) at the start and end of the run to ensure the immobilized protein remains active and the system is self-validating.

Protocol 2: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the functional inhibition of the kinase by the compound.

Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Causality: Brij-35 is chosen over Triton X-100 because it has a lower UV absorption profile, minimizing optical interference in fluorescence readouts, while still keeping the lipophilic compound in solution. MgCl2 is essential for coordinating the ATP in the kinase active site.

Step-by-Step Execution:

  • Acoustic Dispensing: Use an ECHO 550 liquid handler to transfer 100 nL of the compound (from the 10 mM stock) directly into a dry 384-well low-volume ProxiPlate. Reasoning: Acoustic dispensing avoids tip-based carryover and prevents the lipophilic compound from sticking to plastic pipette tips.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PI3Kα[3]) diluted in Assay Buffer. Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the compound to reach binding equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Critical: The ATP concentration must be set exactly at the apparent KmATP​ of the specific kinase batch. Reasoning: Testing at the Km​ ensures that the calculated IC50​ is directly proportional to the Ki​ (inhibition constant), allowing for accurate Structure-Activity Relationship (SAR) comparisons.

  • Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection reagent (containing EDTA to chelate Mg2+ and stop the reaction, plus europium-labeled antibodies).

  • Readout: Read the plate on a multimode reader (e.g., PHERAstar FSX) measuring the emission ratio at 665 nm / 615 nm.

Data Presentation & Quality Control

To ensure the assay is a self-validating system, calculate the Z'-factor for every plate. A Z'-factor > 0.6 indicates a robust assay suitable for screening.

Table 1: Hypothetical Quality Control Metrics & Expected Readouts

ParameterAcceptance CriteriaExpected Outcome for 873943-63-6Troubleshooting
Z'-Factor > 0.600.75 - 0.82If <0.6, check for compound precipitation or pipetting errors.
Signal-to-Background (S/B) > 5.012.5If low, increase enzyme concentration or reaction time.
Reference Control ( IC50​ ) Within 3-fold of historicMatches literature [1]Check ATP concentration if shifted.
Compound IC50​ (Fragment) N/A (Baseline establishment)~10 - 50 µM (Typical for fragments)If flatlining, test higher concentrations up to 500 µM via SPR.

References

  • Cai, D., et al. "AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9." Cancer Research, vol. 66, no. 1, 2006, pp. 435-444.[Link]

  • Ahmadi, N., et al. "Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors." Anticancer Agents in Medicinal Chemistry, vol. 24, no. 7, 2024, pp. 504-513.[Link]

  • Zheng, X., et al. "Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 3, 2016.[Link]

Application

Application Notes &amp; Protocols: Ligand Design Utilizing the 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Core

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous marketed therapeutics and clinical candidates.[1][2][3][4] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous marketed therapeutics and clinical candidates.[1][2][3][4] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel ligands based on the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine core. We will delve into the strategic rationale behind synthetic choices, present detailed, validated protocols for synthesis and biological screening, and outline a systematic approach to structure-activity relationship (SAR) analysis and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[5][6][7][8]

The Strategic Imperative: Why the 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Scaffold?

The imidazo[1,2-a]pyridine core is a bioisostere of purine and indole, granting it access to a wide array of biological targets.[9] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific and high-affinity interactions with protein targets. Several commercial drugs, including Zolpidem and Alpidem, feature this core, underscoring its therapeutic viability.[2][3][5]

Our focus on the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine derivative is deliberate and strategic:

  • The C2-tert-butyl Group: Functionalization at the C2 position of the imidazo[1,2-a]pyridine ring is synthetically challenging, making scaffolds with C2 substitution particularly novel.[10] The sterically demanding tert-butyl group serves as a robust hydrophobic anchor, designed to occupy deep, lipophilic pockets within a target protein. Its bulk restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity.

  • The C6-chloro Group: The chlorine atom at the C6 position is more than a simple substituent. It is an electron-withdrawing group that modulates the electronic properties of the entire ring system, potentially influencing pKa and metabolic stability. Critically, it serves as a versatile synthetic handle for late-stage diversification via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling extensive SAR exploration.

  • Vectors for Optimization: The remaining positions on the scaffold (primarily C3, C7, and C8) are accessible for further modification, allowing for the fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability, as well as for introducing additional pharmacophoric elements to maximize target engagement.

Ligand_Design_Workflow cluster_0 Conceptual Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Optimization A Core Scaffold Selection (2-tBu-6-Cl-Imidazo[1,2-a]pyridine) B Target Identification (e.g., Kinases, GPCRs) A->B C In Silico Modeling (Docking, Pharmacophore) B->C D Core Synthesis C->D E Library Derivatization (Cross-Coupling, C3-Func.) D->E F Purification & Analysis (HPLC, NMR, MS) E->F G Primary Biochemical Assay (e.g., Kinase IC50) F->G H Cellular Assays (On-Target & Cytotoxicity) G->H I ADME Profiling (Solubility, Stability) H->I J SAR Analysis I->J K Lead Optimization J->K K->C Iterative Design Cycle

Caption: A generalized workflow for ligand design, from initial concept to lead optimization.

Synthesis Protocols: From Core to Library

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine core is achieved via a classic condensation reaction between 2-amino-5-chloropyridine and an appropriate α-haloketone. This method is a cornerstone of imidazopyridine synthesis.[5][11]

Materials:

  • 2-Amino-5-chloropyridine

  • 1-Bromo-3,3-dimethyl-2-butanone (Pinacolone bromide)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-chloropyridine (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration). Stir until all solids are dissolved.

  • Reagent Addition: Add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until effervescence ceases and the pH is ~8.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Partition the resulting aqueous slurry between ethyl acetate (3x volume) and water (1x volume). Separate the organic layer.

  • Washing: Wash the combined organic layers sequentially with water and then brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Protocol 2: Library Derivatization Strategies

With the core scaffold in hand, the next step is to generate a library of analogs to explore the SAR. The C6-chloro and C3 positions are primary handles for diversification.

Synthetic_Diversification cluster_C6 C6-Position Diversification cluster_C3 C3-Position Diversification Core 2-tBu-6-Cl-Imidazo[1,2-a]pyridine (Core Scaffold) C6_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->C6_Suzuki [Cl] -> [Ar] C6_Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->C6_Buchwald [Cl] -> [NHR] C6_Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->C6_Sonogashira [Cl] -> [CCR] C3_Halogenation Halogenation (NBS, NCS) Core->C3_Halogenation [H] -> [Br/Cl] C6_Products C6-Aryl/Heteroaryl C6-Amino C6-Alkynyl Analogs C6_Suzuki->C6_Products C6_Buchwald->C6_Products C6_Sonogashira->C6_Products C3_Products C3-Bromo/Chloro Analogs C3_Halogenation->C3_Products C3_GBB Groebke-Blackburn-Bienaymé (Aldehyde, Isocyanide) C3_GBB_Product C3-Amine Analogs C3_GBB->C3_GBB_Product

Caption: Key synthetic pathways for diversifying the core scaffold at the C6 and C3 positions.

A. C6-Position Suzuki-Miyaura Cross-Coupling: This protocol describes a general method for replacing the C6-chloro group with various aryl or heteroaryl boronic acids.

Materials:

  • 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1 or Toluene/EtOH/Water)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the core scaffold, boronic acid, and base. Seal the flask with a septum.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the C6-arylated product.

B. C3-Position Halogenation: The C3 position is electron-rich and susceptible to electrophilic halogenation, providing a handle for subsequent reactions.

Materials:

  • 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Dissolve the core scaffold in the chosen solvent at room temperature.

  • Reagent Addition: Add NBS or NCS portion-wise to the solution.

  • Reaction: Stir at room temperature for 1-4 hours until the reaction is complete (monitored by LC-MS).

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract with an organic solvent.

  • Purification: Wash, dry, concentrate, and purify the crude product to obtain the 3-halo-substituted scaffold.

Biological Evaluation: A Tiered Screening Cascade

A structured screening cascade is essential for efficiently identifying promising compounds and making data-driven decisions. The choice of assays depends on the intended biological target. For this guide, we will use the receptor tyrosine kinase c-Met as an illustrative target, as imidazo[1,2-a]pyridine derivatives have shown potent activity against it.[8]

Screening_Cascade A Tier 1: Primary Screening (Biochemical Assay) C IC50 Determination (10-point dose response for hits) A->C B Compound Library (>10 µM single point screen) B->A D Tier 2: Cellular Assays (On-Target & Potency) C->D Potent Hits (IC50 < 1 µM) E Target Engagement (e.g., Western Blot for p-cMet) D->E F Cell Proliferation Assay (e.g., EBC-1 c-Met addicted cells) D->F G Tier 3: Selectivity & ADME (Lead Characterization) F->G Cell-Active Hits (IC50 < 1 µM) H Kinase Panel Selectivity Screen G->H I In Vitro ADME (Microsomal Stability, Permeability) G->I J Lead Candidate I->J

Caption: A tiered screening cascade for identifying and characterizing c-Met kinase inhibitors.

Protocol 3: Primary Biochemical Kinase Assay (c-Met)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of test compounds against the c-Met enzyme.

Materials:

  • Recombinant human c-Met enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of c-Met enzyme and substrate in assay buffer. Add this solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer (at a concentration near the Kₘ for c-Met). Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

  • Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and SAR Optimization

The goal of the initial screening is to generate SAR data that will guide the design of the next generation of compounds.

Example SAR Data Table
Compound IDR¹ (C3-Position)R² (C6-Position)c-Met IC₅₀ (nM)[8]EBC-1 Cell IC₅₀ (nM)[8]
CORE-01 HCl>10,000>10,000
LIB-01 HPhenyl21805400
LIB-02 H4-cyanophenyl8501880
LIB-03 H4-fluorophenyl11202500
LIB-04 H3-pyridyl9702100
LIB-05 Br4-cyanophenyl45106
LIB-06 H4-(morpholino)phenyl35095
Causality-Driven SAR Analysis
  • Observation 1: Replacing the C6-chloro group with a phenyl ring (CORE-01 vs. LIB-01) introduces modest activity. This establishes that the C6 vector points towards a region that can be productively explored.

  • Observation 2: Introducing an electron-withdrawing cyano group on the C6-phenyl ring (LIB-02) improves biochemical potency compared to the unsubstituted phenyl (LIB-01). This suggests a potential hydrogen bond acceptor or favorable dipole interaction in the target's active site.[8]

  • Observation 3: The introduction of a bulky, polar morpholine group at the C6-phenyl position (LIB-06) significantly improves cellular potency relative to its biochemical activity. This is a classic strategy to enhance solubility and cell permeability, key factors for cellular efficacy.

  • Observation 4: Halogenation at the C3 position (LIB-05) provides a dramatic boost in both biochemical and cellular potency. This modification may induce a more favorable conformation of the C6-substituent or engage in a specific halogen-bonding interaction within the kinase hinge region.

This analysis leads to a clear hypothesis for the next design cycle: combine the optimal C3-bromo substituent with various C6-phenyl groups bearing polar, solubility-enhancing moieties.

Optimization_Cycle Design Design Analogs (e.g., C3-Br + C6-polar groups) Synthesize Synthesize Design->Synthesize Hypothesis Test Test (Biochemical & Cellular) Synthesize->Test New Compounds Analyze Analyze SAR Data (Identify key interactions) Test->Analyze Generate Data Analyze->Design New Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion

The 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine core represents a highly versatile and promising scaffold for modern ligand design. Its strategic combination of a C2 hydrophobic anchor and a C6 synthetic handle allows for systematic exploration of chemical space. By employing the robust synthetic protocols, tiered biological screening cascade, and data-driven SAR analysis detailed in this guide, researchers can efficiently navigate the path from initial concept to the identification of potent and selective lead candidates. The vast therapeutic potential of the imidazo[1,2-a]pyridine class continues to grow, and scaffolds such as this provide a fertile ground for the next generation of innovative medicines.[2][5]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
  • Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2-a] Pyridine-Based Inhibitors of 5-LO. Taylor & Francis Online.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PubMed Central.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. PubMed Central.
  • Synthesis of 6-Chloroimidazo[1,2-a]pyridine. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic bottlenecks specific to the synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine and provide self-validating, highly optimized workflows to maximize your reaction yields.

Mechanistic Insights: Understanding the Yield Drop

The synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine typically relies on the classical Tschitschibabin (Chichibabin) condensation between 2-amino-5-chloropyridine and 1-bromo-3,3-dimethylbutan-2-one (α-bromopinacolone)[1]. When yields drop below 50%, it is rarely a handling error; it is usually a failure to manage the specific electronic and steric demands of these substrates.

Causality of Low Yields:

  • Electronic Deactivation: The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. This drastically reduces the electron density on the endocyclic pyridine nitrogen, attenuating its nucleophilicity during the initial SN​2 attack[2].

  • Steric Hindrance: The bulky tert-butyl group of the α-bromopinacolone creates a steric shield around the electrophilic α-carbon, increasing the activation energy required for the initial C-N bond formation.

  • Acidic Stalling: The condensation generates hydrobromic acid (HBr). If left unneutralized, HBr protonates the unreacted 2-amino-5-chloropyridine, rendering it completely non-nucleophilic and prematurely halting the reaction[1].

Mechanism A 2-Amino-5-chloropyridine (Deactivated Nucleophile) C Acyclic S_N2 Intermediate (Rate-Limiting Step) A->C Base, Heat B α-Bromopinacolone (Sterically Hindered) B->C Base, Heat D Dehydration & Cyclization C->D -H2O F Side Product: N-Alkylation C->F Excess Haloketone E 2-Tert-butyl-6-chloroimidazo [1,2-a]pyridine D->E Target Molecule

Reaction pathway and common bottlenecks in imidazo[1,2-a]pyridine synthesis.

Self-Validating Experimental Protocol

To overcome these kinetic barriers, we utilize a microwave-assisted, base-mediated protocol. This method acts as a self-validating system: the base prevents acidic stalling, while microwave irradiation provides the necessary activation energy to overcome steric hindrance, driving the dehydration step to completion[1][2].

Step-by-Step Methodology

Reagents Required:

  • 2-Amino-5-chloropyridine (1.0 eq, 10 mmol)

  • 1-Bromo-3,3-dimethylbutan-2-one (1.05 eq, 10.5 mmol)

  • Sodium bicarbonate ( NaHCO3​ ) (1.5 eq, 15 mmol)

  • Anhydrous Acetonitrile (MeCN) (15 mL)

Workflow:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridine in anhydrous MeCN.

  • Base Addition: Add finely powdered NaHCO3​ . Causality Check: The base must be heterogeneous to slowly scavenge HBr without causing base-catalyzed degradation of the haloketone.

  • Electrophile Addition: Dropwise add 1-bromo-3,3-dimethylbutan-2-one. Seal the vial.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • Validation Checkpoint (TLC/LC-MS): Sample the reaction. You should observe complete disappearance of the starting amine. If an intermediate mass of [M+H]+ + 18 Da is present, the dehydration is incomplete; irradiate for an additional 10 minutes.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the pure product[3].

Quantitative Optimization Data

The following table summarizes the yield improvements achieved by systematically addressing the mechanistic bottlenecks.

Reaction ConditionSolventAcid ScavengerTimeYield (%)Diagnostic Observation
Conventional RefluxEthanolNone24 h38%Reaction stalled at 40% conversion; heavy SM recovery.
Conventional RefluxEthanol NaHCO3​ 12 h65%Complete SM conversion; minor acyclic impurities present.
Microwave (120°C) MeCN NaHCO3​ 30 min 89% Clean profile; rapid and complete cyclization.
Microwave (120°C)MeCN K2​CO3​ (Stronger)30 min72%Increased N-alkylation side products observed.

Troubleshooting Guides & FAQs

When experiments deviate from expectations, use this diagnostic logic tree and the subsequent FAQs to course-correct.

Troubleshooting Start Issue: Yield < 50% TLC Analyze LC-MS/TLC Start->TLC SM Unreacted Starting Material? TLC->SM Side Multiple Impurities? TLC->Side Sol1 Increase Temp / Microwave SM->Sol1 Low Reactivity Sol2 Add NaHCO3 / Scavenge HBr SM->Sol2 HBr Stalling Sol3 Strict 1:1.05 Stoichiometry Side->Sol3 Over-alkylation

Diagnostic logic tree for troubleshooting low synthesis yields.

Q1: My LC-MS shows a mass corresponding to [M+H]+ + 177 Da (addition of a second pinacolone group). How do I prevent this? A1: This indicates N-alkylation (over-alkylation) of the newly formed imidazo[1,2-a]pyridine core. The final product is sufficiently nucleophilic to react with excess α-haloketone[2]. Solution: Strictly control your stoichiometry to 1:1.05 (amine:haloketone). Avoid large excesses of the haloketone. Furthermore, avoid using overly strong bases like Cs2​CO3​ , which can exacerbate over-alkylation; stick to mild bases like NaHCO3​ .

Q2: The reaction stalls at ~50% conversion despite adding excess haloketone. Why? A2: This is a textbook example of "acidic stalling." The initial condensation step releases HBr. Without an acid scavenger, HBr protonates the remaining 2-amino-5-chloropyridine. A protonated pyridine nitrogen cannot act as a nucleophile[1]. Solution: Incorporate 1.5 equivalents of NaHCO3​ into the reaction mixture from the very beginning to continuously neutralize the HBr byproduct.

Q3: I see an intermediate mass on LC-MS that is exactly 18 Da heavier than the desired product. What is it? A3: This is the uncyclized acyclic intermediate. The initial SN​2 attack has successfully occurred, but the subsequent ring-closing dehydration (loss of H2​O ) has not[2]. Solution: The dehydration step is thermodynamically demanding, especially with the bulky tert-butyl group. If running at room temperature or low heat, increase the temperature to reflux. Alternatively, utilizing microwave irradiation will rapidly drive the dehydration step to completion[4].

References

  • BenchChem. "Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis." BenchChem Technical Resources, 2025. 2

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Publications, 2026. 4

  • BIO Web of Conferences. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences, 2024. 1

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal Literature Review, 2024. 3

Sources

Optimization

Advanced purification techniques for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine reaction mixtures

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals tasked with scaling up the synthesis and purification of 2-tert-butyl-6-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals tasked with scaling up the synthesis and purification of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6).

By moving beyond standard operating procedures, this guide focuses on the causality behind purification techniques, empowering you to troubleshoot complex reaction mixtures with scientific rigor.

Mechanistic Grounding & Causality

The classical synthesis of imidazo[1,2-a]pyridines relies on the condensation of 2-aminopyridines with α-haloketones[1]. Specifically, reacting 2-amino-5-chloropyridine with 1-bromo-3,3-dimethylbutan-2-one yields the target molecule.

Because this Tschitschibabin-type heterocyclization generates stoichiometric hydrobromic acid (HBr), the product initially exists in the reaction mixture as a highly polar hydrobromide salt. Understanding this ionization state is the cornerstone of designing a logical purification strategy. Unreacted bromoketone tends to degrade into non-basic polymeric tars, while unreacted aminopyridine remains as a competing basic impurity[2].

Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on the silica column even when using non-polar solvent mixtures? A: The imidazo[1,2-a]pyridine core contains a basic, sp2-hybridized nitrogen (N1) that acts as a strong hydrogen-bond acceptor. This nitrogen interacts heavily with the acidic silanol groups on standard stationary phases, causing severe tailing during silica gel chromatography[3]. Causality & Fix: Add 1-2% triethylamine (Et₃N) to your mobile phase. The Et₃N preferentially binds to the active silanol sites, blocking them and allowing your product to elute as a sharp, well-defined band.

Q2: I have a persistent yellow/brown discoloration in my isolated solid. How do I remove it? A: Discoloration typically arises from oxidized bromoketone byproducts or trace transition metals (if a catalyst was used). Causality & Fix: These polymeric byproducts are highly lipophilic but strictly non-basic. Performing a rigorous acid-base extraction isolates the basic imidazopyridine in the aqueous layer[2], leaving the colored tars in the organic waste. Follow this with a recrystallization from hexanes/ethyl acetate.

Troubleshooting Guide

Symptom / IssueRoot CauseScientific Intervention
Emulsions during extraction Polymeric degradation products from the bromoketone act as surfactants at the organic-aqueous interface.Do not shake vigorously; invert the separatory funnel gently. If an emulsion forms, filter the biphasic mixture through a pad of Celite to mechanically remove insoluble polymers, or add saturated NaCl (brine) to increase aqueous ionic strength.
Co-elution of starting amine 2-amino-5-chloropyridine and the target product share similar Rf values on standard silica gel.Exploit the pKa difference. Fine-tune your extraction pH to ~4-5 to selectively protonate the imidazopyridine while leaving the weaker primary amine in the organic phase.
Low recovery yield post-column Product is irreversibly binding to the silica gel due to its basicity.Pre-treat the silica column by flushing it with 2 column volumes of Hexane containing 5% Et₃N before loading the crude sample.

Experimental Protocols: Self-Validating Systems

Protocol A: Optimized Acid-Base Extraction

This protocol uses a self-validating feedback loop to ensure complete phase transfer.

  • Dissolution: Concentrate the crude reaction mixture to remove volatile solvents (e.g., ethanol or DMF). Dissolve the resulting residue in Ethyl Acetate (EtOAc) (10 mL/gram of crude).

  • Acidification: Add 1M HCl dropwise while stirring until the aqueous phase reaches pH < 3.

  • Phase Separation: Transfer to a separatory funnel.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. The organic layer should show UV-active impurities at high Rf, while the target product should remain entirely at the baseline of the aqueous spot. If product remains in the organic layer, add more 1M HCl.

  • Washing: Discard the organic layer (contains neutral/polymeric impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic tars.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ solution until the pH reaches 8-9. The free base of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine will precipitate or form a cloudy suspension.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chromatographic Polish
  • Preparation: Pack a silica gel column (60-120 mesh) using Hexane containing 1% Et₃N.

  • Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

  • Elution: Elute with a gradient of Hexane:EtOAc (from 9:1 to 3:1), maintaining 1% Et₃N throughout the process.

  • Isolation: Combine the product-containing fractions (monitor via TLC at 254 nm) and evaporate to yield the pure solid.

Quantitative Data Summaries

Table 1: Purification Technique Efficacy Matrix

Purification TechniqueTypical Recovery Yield (%)Target Purity Reached (%)Primary Impurities Removed
Acid-Base Extraction 85 - 90%> 90%Unreacted bromoketone, neutral organics, tars
Silica Gel Chromatography 75 - 85%> 98%2-amino-5-chloropyridine, regioisomers
Recrystallization (Hex/EtOAc) 65 - 75%> 99.5%Trace colorants, highly polar micro-impurities

Table 2: TLC Reaction Monitoring (Silica Gel 60 F254)

Solvent SystemProduct (Target) Rf2-amino-5-chloropyridine RfBromoketone Rf
Hexane:EtOAc (3:1) + 1% Et₃N0.350.150.80
DCM:MeOH (95:5)0.600.450.95

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (HBr Salt) Dissolve Dissolve in EtOAc/Water Crude->Dissolve Acidify Acidify with 1M HCl (pH < 3) Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Layer (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) PhaseSep1->Aq1 Keep Basify Basify with NaHCO3 (pH 8-9) Aq1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Layer (Salts) PhaseSep2->Aq2 Discard Org2 Organic Layer (Free Base Product) PhaseSep2->Org2 Keep Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% Et3N) Org2->Chromatography Pure Pure 2-tert-butyl-6-chloro imidazo[1,2-a]pyridine Chromatography->Pure

Caption: Workflow for the isolation of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine via acid-base extraction.

References

  • National Institutes of Health (PMC). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. URL:[Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As application scientists, we recognize that while 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) is a highly privileged scaffold in anti-tuberculosis and anti-par...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that while 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) is a highly privileged scaffold in anti-tuberculosis and anti-parasitic drug discovery[1], its physicochemical properties present significant handling challenges. The planar, pi-stacking imidazo[1,2-a]pyridine core, combined with a highly lipophilic 2-tert-butyl group and an electron-withdrawing 6-chloro substituent, severely restricts its solubility in polar media[2].

This guide provides field-proven troubleshooting strategies, causal explanations for precipitation events, and self-validating protocols to ensure seamless integration of this compound into your synthetic and biological workflows.

Section 1: Physicochemical Profiling & Solvent Compatibility

To rationally select a solvent system, we must analyze the molecule's thermodynamics. The bulky tert-butyl group disrupts flat crystal lattice packing, which lowers the melting point compared to unsubstituted analogs, but its extreme hydrophobicity drives the molecule out of polar protic media.

Table 1: Quantitative Solubility Matrix for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Solvent ClassSpecific SolventSolubilizing CapacityCausal MechanismRecommended Application
Halogenated Dichloromethane (DCM)Excellent (>100 mg/mL)Strong dipole-dipole interactions with the heterocyclic core stabilize the solute.Primary synthetic solvent, liquid-liquid extraction.
Polar Aprotic DMSO / DMFHigh (~50 mg/mL)High dielectric constant allows strong solvation of the bridgehead nitrogen and chloro group.Biological stock solutions, SNAr reactions.
Ethers THF / 1,4-DioxaneModerate (~20 mg/mL)Moderate polarity provides a good thermodynamic balance for the lipophilic t-butyl group.Palladium-catalyzed cross-coupling reactions.
Polar Protic Methanol / WaterPoor (<1 mg/mL)High hydrophobic penalty from the t-butyl and chloro groups forces aggregation.Anti-solvent for controlled recrystallization.
Non-Polar Hexane / HeptaneLow (~5 mg/mL)Lacks sufficient dipole interactions to break the core pi-pi stacking in the solid state.Trituration, chromatography eluent.
Section 2: Troubleshooting FAQs

Q1: My compound precipitates at the interface during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in Toluene/Water mixtures. How do I keep it in solution? A: This is a classic thermodynamic issue with lipophilic imidazo[1,2-a]pyridines. The starting material has a high affinity for the organic phase, but as the reaction progresses and the polar palladium-intermediate complex forms, the transition state becomes poorly solvated by toluene and gets trapped at the biphasic interface, halting the catalytic cycle. Solution: Shift the solvent system to a miscible polar aprotic/water mixture, such as 1,4-Dioxane/Water (4:1 v/v). If a biphasic system is strictly required for your specific transformation, introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) at 10 mol%, or switch to greener solvent approaches (e.g., ethanol/water mixtures) which have demonstrated high efficacy in imidazopyridine functionalization[3].

Q2: I am preparing a 10 mM stock solution in DMSO for in vitro assays, but the compound crashes out immediately upon dilution into the aqueous assay buffer. How can I prevent this? A: The thermodynamic solubility of highly substituted imidazo[1,2-a]pyridines in purely aqueous media is notoriously poor (often <2 µM)[2]. When the DMSO stock is directly diluted into an aqueous buffer, the local concentration of water spikes rapidly. This causes immediate nucleation and precipitation of the hydrophobic tert-butyl/chloro derivative before it can disperse. Solution: You must employ a surfactant priming strategy to lower the free energy of the compound in water. Pre-mix the DMSO stock with a surfactant like Tween-20 before aqueous dilution to ensure micellar encapsulation of the lipophilic domains.

Q3: I need to purify the compound via recrystallization, but it "oils out" instead of forming crystals. What is the optimal solvent system? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. The bulky 2-tert-butyl group lowers the lattice energy and melting point. Solution: Use a binary solvent/anti-solvent system. Dissolve the compound in a minimal amount of warm Ethyl Acetate. Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow it to cool very slowly to room temperature. The gradual change in dielectric constant prevents oiling out and promotes ordered crystalline nucleation.

TroubleshootingTree Start Issue: Compound Precipitates Context Identify Workflow Context Start->Context Synthesis Organic Synthesis (e.g., Cross-Coupling) Context->Synthesis Assay Biological Assay (Aqueous Media) Context->Assay SynSol Switch to Dioxane/H2O or add 10 mol% TBAB Synthesis->SynSol AssaySol Pre-mix with Tween-20 before buffer addition Assay->AssaySol

Caption: Decision tree for resolving 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine precipitation events.

Section 3: Experimental Workflows & Protocols
Protocol A: Step-by-Step Solubilization for Biological Assays (Surfactant Method)

This protocol utilizes micellar integration to create a self-validating, stable aqueous suspension suitable for in vitro screening.

  • Stock Preparation: Weigh exactly 2.08 mg of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (MW = 208.69 g/mol ). Dissolve entirely in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex until optically clear.

  • Surfactant Priming: Pipette 50 µL of the 10 mM DMSO stock into a clean 1.5 mL microcentrifuge tube. Add 50 µL of 100% Tween-20 (or Cremophor EL).

  • Homogenization: Vortex the mixture vigorously for 30 seconds. Incubate at 37°C for 5 minutes. Causality: Heating increases molecular kinetic energy, ensuring complete micellar encapsulation of the lipophilic tert-butyl group.

  • Aqueous Dilution: While vortexing the tube at low speed, add 900 µL of pre-warmed (37°C) PBS or assay buffer dropwise (approx. 1 drop per second).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If no white pellet forms, the compound is successfully solubilized at a final concentration of 500 µM in a 5% DMSO / 5% Tween-20 / 90% Buffer system.

AssayFormulation A 10mM DMSO Stock B Add 5% Tween-20 A->B C Vortex & Incubate (37°C, 5 min) B->C D Slow Aqueous Buffer Addition C->D E Centrifuge to Validate (Stable Bio-Assay) D->E

Caption: Workflow for formulating stable aqueous assay solutions using surfactant pre-mixing.

Protocol B: Overcoming Biphasic Precipitation in Cross-Coupling

Use this modified Suzuki-Miyaura setup to prevent interfacial trapping of the imidazopyridine core.

  • Solvent Switch: Discard traditional Toluene/Water systems. Prepare a miscible 1,4-Dioxane/Water (4:1 v/v) solution.

  • Reagent Loading: Add 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 eq), your chosen boronic acid (1.2 eq), and K2CO3 (2.0 eq) to the reaction Schlenk flask.

  • Sequential Solvation: Add the 1,4-Dioxane first to fully dissolve the organic components. Stir for 2 minutes. Then, add the aqueous portion containing the dissolved base.

  • Catalytic Initiation: Degas the homogeneous-looking mixture with N2 for 10 minutes before adding the Palladium catalyst. Heating this single-phase-like environment to 80°C ensures the lipophilic imidazopyridine remains fully solvated throughout the catalytic cycle.

References
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: rsc.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing Amination of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in synthetic campaigns.[1]

The amination of heteroaryl chlorides, such as the target substrate, presents unique challenges compared to their bromide or iodide counterparts due to the stronger C-Cl bond and the potential for the heteroaromatic nitrogen to coordinate with and inhibit the palladium catalyst.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and rationally optimize reaction conditions for improved yield, purity, and reproducibility.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Buchwald-Hartwig amination is crucial for effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving the formation of the active Pd(0) catalyst, oxidative addition of the aryl chloride, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[4][5] Each step is influenced by the choice of ligand, base, solvent, and temperature.

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNRR' - L Amido Pd(II) Amido Complex AmineCoord->Amido + Base - [Base-H]+X- Amido->Pd0 Product Ar-NRR' (Product) Amido->Product Reductive Elimination ArCl Ar-Cl Amine HNRR' Base Base BaseH [Base-H]+X-

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the amination of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Category 1: Low or No Product Conversion

Question: My reaction shows very low conversion or fails completely. What are the first parameters I should investigate?

Answer: When facing low or no conversion, a systematic evaluation of the core reaction components is essential. The issue often lies within the catalyst system, the choice of base, or the reaction setup itself.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low or No Conversion Observed check_catalyst 1. Evaluate Catalyst System - Precatalyst generation? - Appropriate Ligand? - Correct Pd:Ligand ratio? start->check_catalyst check_base 2. Scrutinize Base - Is it strong enough? - Is it fully dissolved/suspended? - Is it compatible with substrates? check_catalyst->check_base solution_catalyst Switch to a more active precatalyst (e.g., G3/G4). Screen bulky, electron-rich ligands (XPhos, RuPhos). check_catalyst->solution_catalyst check_conditions 3. Verify Reaction Conditions - Anhydrous/Inert? - Sufficient Temperature? - Adequate Stirring? check_base->check_conditions solution_base Switch to a stronger base (NaOtBu, LHMDS). Use a weaker base (Cs₂CO₃) at higher temp for sensitive groups. Grind base or sonicate. check_base->solution_base check_materials 4. Check Starting Materials - Purity of Ar-Cl and Amine? - Solvent quality (anhydrous/degassed)? check_conditions->check_materials solution_conditions Ensure rigorous inert atmosphere (glovebox). Degas solvent thoroughly. Increase temperature in increments (e.g., 90 -> 110 °C). check_conditions->solution_conditions solution_materials Re-purify starting materials. Use freshly opened, anhydrous solvent. check_materials->solution_materials

Caption: Systematic troubleshooting workflow for low reaction yield.

1. Catalyst System Inactivity:

  • Palladium Source: Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] They rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to the base, which is critical for initiating the catalytic cycle.[5]

  • Ligand Choice: The amination of an electron-rich heteroaryl chloride requires a bulky and electron-donating phosphine ligand.[2][7] This facilitates the challenging oxidative addition step and promotes the final reductive elimination. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig (e.g., CyPF-tBu) classes are excellent starting points.[8][9] The choice may depend on the specific amine; for example, BrettPhos is often effective for primary amines, while RuPhos can be a good choice for secondary amines.[6]

2. Inappropriate Base Selection:

  • Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices for challenging couplings.[6][10]

  • Substrate Compatibility: If your substrate contains base-sensitive functional groups (e.g., esters, ketones), these strong bases can cause side reactions. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this will likely require higher reaction temperatures to achieve a reasonable rate.[6][11]

  • Physical Properties: The solubility and particle size of the base can significantly impact the reaction.[5][12] Poorly soluble bases can lead to reproducibility issues. Grinding the base before use or brief sonication of the reaction mixture can help break up aggregates and improve performance.[12]

3. Suboptimal Reaction Conditions:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation to palladium black.[13] It is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen). This includes using degassed solvents and, ideally, setting up the reaction in a glovebox.

  • Temperature: Aryl chlorides are less reactive than the corresponding bromides and iodides and generally require higher temperatures to undergo oxidative addition.[5][6] A typical starting temperature range is 80-110 °C. If conversion is low at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C is a logical next step.

  • Solvent: Anhydrous, non-protic solvents are standard. Toluene, dioxane, and THF are commonly used.[11][13] The solvent must be able to dissolve the substrates and, to some extent, the catalytic species.

Question: I am trying to couple a complex or sterically hindered amine and seeing no product. How should I adjust my protocol?

Answer: Coupling sterically hindered or electronically deactivated amines is a known challenge. The standard conditions may not be sufficiently forcing.

  • Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be effective.[13]

  • Switch to a More Active Ligand: More specialized, highly active ligands may be required. For example, tBuBrettPhos has been shown to be effective for challenging couplings with amides.[6][14] Consulting a ligand selection guide based on your specific amine class is highly recommended.[6]

  • Use a Stronger Base System: For particularly difficult couplings, a very strong base like LHMDS may be necessary to facilitate the deprotonation step.

Parameter Standard Conditions For Challenging Substrates Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)XPhos Pd G3 or more active variant (3-5 mol%)Increases concentration of active catalyst.
Ligand XPhostBuBrettPhos, DavePhosMore electron-rich/bulky ligands can accelerate key catalytic steps.[6]
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)Stronger base ensures efficient deprotonation of less acidic or hindered amines.[14]
Temperature 100 °C110-120 °CProvides additional energy to overcome higher activation barriers.
Solvent Toluene or DioxaneToluene or DioxaneStandard, robust solvents for this chemistry.

Table 1: Recommended adjustments for challenging amine coupling partners.

Category 2: Formation of Side Products

Question: I am observing a significant amount of a side product where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and competes directly with the desired C-N bond formation.[4][13] It typically arises from a palladium hydride species, which can form from the base and trace amounts of water or from β-hydride elimination from certain substrates.

Strategies to Minimize Hydrodehalogenation:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor. Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly and ensure your amine and base are anhydrous. The presence of water can promote the formation of palladium hydroxide species that can lead to hydrodehalogenation.[13]

  • Optimize the Base: While strong bases are often needed for high reactivity, they can also promote side reactions.[13] If hydrodehalogenation is severe with NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, and compensate with a higher reaction temperature.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the desired product) versus competing side pathways. Screening different bulky monophosphine ligands may identify one that favors the desired C-N bond formation.

  • Lower the Reaction Temperature: If the desired reaction proceeds, albeit slowly, at a lower temperature, this may disfavor the hydrodehalogenation pathway, which can have a different activation energy.[13]

Question: My mass spec shows a dimer of my starting material (homocoupling). What causes this and how can I prevent it?

Answer: Homocoupling of the aryl halide to form a biaryl species is another potential side reaction.[6][13] This can be promoted by high temperatures or high catalyst loadings. To minimize this, try systematically reducing the reaction temperature or the catalyst loading. Often, finding the "sweet spot" where the desired amination is efficient but homocoupling is slow is key.

Category 3: Purification and Analysis

Question: I have difficulty purifying my final product and removing residual palladium.

Answer: Purification can be challenging due to the similar polarities of starting materials, products, and ligands, as well as the need to remove trace metals.

  • Chromatography: Flash column chromatography on silica gel is the most common purification method.[15][16] A careful screen of solvent systems (e.g., gradients of ethyl acetate in hexanes) is necessary to achieve good separation.

  • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. If standard chromatography does not remove it sufficiently, consider the following:

    • Aqueous Washes: Washing the organic extract with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) or thiourea can help scavenge palladium.

    • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium, which is then removed by filtration.

    • Metal Scavengers: Commercially available silica-based metal scavengers (e.g., SiliaMetS Thiol) can be very effective.

General Experimental Protocol (Starting Point)

This protocol provides a general starting point for the amination of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine. Optimization will likely be required.

Component Amount Equivalents Mol%
2-tert-butyl-6-chloroimidazo[1,2-a]pyridine1.0 mmol1.0-
Amine1.2 mmol1.2-
XPhos Pd G3 Precatalyst0.02 mmol0.022 mol%
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4-
Anhydrous, Degassed Toluene5 mL--

Table 2: General starting conditions for a small-scale reaction.

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, XPhos Pd G3 precatalyst, and sodium tert-butoxide. This step should be performed in an inert atmosphere glovebox if possible.[6]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine (neat if liquid, or as a solution in toluene if solid) via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • Sherwood, T. C., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development. [Link]

  • Radleys. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Radleys. [Link]

  • Das, A., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships. PubMed. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]

  • DiRocco, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • National Institutes of Health. (n.d.). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • University of Groningen. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting byproduct formation in 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics such as zolpidem and alpidem[1]. The synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine relies on a classic Chichibabin-type condensation between 2-amino-5-chloropyridine and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone)[2]. While this bimolecular condensation is highly scalable, the subsequent intramolecular cyclodehydration is sensitive to reaction conditions, frequently leading to incomplete cyclization, over-alkylation, and oxidative degradation[3].

Part 1: Mechanistic Pathway & Bottlenecks

To troubleshoot byproduct formation, we must first isolate the two distinct kinetic phases of the reaction. The initial SN​2 attack of the endocyclic pyridine nitrogen onto the α -haloketone is rapid. However, the subsequent ring closure and dehydration step is rate-limiting and requires a higher activation energy to restore aromaticity[2].

Mechanism A 2-Amino-5-chloropyridine + Bromopinacolone B N-Alkylated Intermediate (Uncyclized Salt) A->B SN2 Alkylation (Fast) C 2-tert-butyl-6-chloro- imidazo[1,2-a]pyridine B->C Cyclization & Dehydration (Rate-limiting, Heat/Base) D Over-alkylated Byproducts B->D Excess Bromoketone

Chichibabin condensation pathway highlighting the rate-limiting cyclodehydration step.

Part 2: Self-Validating Experimental Protocol

To minimize byproduct formation, do not rely on a "mix-and-heat" approach. Use the following self-validating protocol, which isolates the alkylation phase from the dehydration phase.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 2-amino-5-chloropyridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M). Sparge the solution with Nitrogen for 15 minutes.

  • Causality: Aminopyridines are highly electron-rich and prone to air oxidation at elevated temperatures. Degassing prevents the formation of tarry, polymeric degradation byproducts.

Step 2: Controlled Alkylation

  • Action: Add NaHCO3​ (1.5 equiv). Using a syringe pump, add 1-bromo-3,3-dimethylbutan-2-one (1.05 equiv) dropwise over 45 minutes at 25°C. Stir for 2 hours.

  • Causality: A slow, dropwise addition prevents a localized excess of the highly electrophilic bromoketone, which is the primary cause of over-alkylation at the exocyclic amine.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe >95% conversion to the uncyclized intermediate mass before proceeding to heat the reaction. If unreacted starting material remains, verify the purity of your bromoketone.

Step 3: Cyclodehydration

  • Action: Elevate the temperature to 82°C (reflux) for 12 hours under a positive N2​ pressure.

  • Causality: The thermal energy overcomes the activation barrier for the intramolecular attack of the exocyclic amine onto the ketone. The mild NaHCO3​ base acts as an acid sponge for the liberated HBr, preventing the protonation of the intermediate which would otherwise halt the dehydration process[2].

Step 4: Workup & Isolation

  • Action: Cool to room temperature, filter off inorganic salts ( NaBr , excess NaHCO3​ ), concentrate the filtrate, and extract with EtOAc/H₂O. Purify via recrystallization from hexanes/EtOAc.

Part 3: Troubleshooting Guide & FAQs

When a reaction fails, visual and analytical cues (LC-MS/NMR) dictate the corrective action. Follow the diagnostic logic below.

Troubleshooting Start Analyze LC-MS/NMR Profile Uncyclized High Uncyclized Intermediate Start->Uncyclized OverAlk Multiple Alkylation Peaks Start->OverAlk Tarry Tarry/Black Mixture Start->Tarry Sol1 Increase Temp / Add NaHCO3 Uncyclized->Sol1 Sol2 Control Stoichiometry (1:1) Slow Addition OverAlk->Sol2 Sol3 Degas Solvents Use N2 Atmosphere Tarry->Sol3

Diagnostic workflow for resolving common byproducts in imidazo[1,2-a]pyridine synthesis.

Q1: My LC-MS shows a major mass peak corresponding to [M+H₂O]⁺ of the desired product. What is this byproduct? A: You are observing the uncyclized N-alkylated pyridinium intermediate (or the hydrated cyclized intermediate prior to dehydration). Mechanistic Causality: The initial SN​2 attack is rapid, but the subsequent ring closure and dehydration are rate-limiting[2]. If the reaction is stopped too early, run at insufficient temperatures, or lacks a mild base to neutralize the generated HBr, this intermediate accumulates. Resolution: Switch from low-boiling solvents (like ethanol) to higher-boiling solvents (like acetonitrile or 1,4-dioxane) and ensure a mild base ( NaHCO3​ ) is present to drive the dehydration step.

Q2: I am observing multiple higher-mass peaks indicating over-alkylation. How do I prevent this? A: Over-alkylation occurs when the exocyclic amine of the starting material or the newly formed imidazole nitrogen of the product reacts with excess bromopinacolone. Mechanistic Causality: Bromopinacolone is a highly reactive electrophile. If added in a single bolus, the localized high concentration outcompetes the rate of the intramolecular cyclization, leading to double alkylation. Resolution: Strictly control stoichiometry (maximum 1.05 equivalents of bromoketone). Implement the slow, dropwise addition outlined in Step 2 of the protocol.

Q3: The reaction mixture turns black/tarry, and the yield is low despite complete consumption of the starting material. Why? A: This indicates the oxidative degradation of the electron-rich 2-amino-5-chloropyridine starting material. Mechanistic Causality: Aminopyridines are highly susceptible to air oxidation, especially at elevated temperatures in basic media, leading to complex polymeric mixtures (tars). Resolution: Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Run the entire reflux under a positive pressure of inert gas.

Q4: Is there a risk of dehalogenation of the 5-chloro group during the reaction? A: While the carbon-chlorine bond in 2-amino-5-chloropyridine is relatively stable, dehalogenation can occur under excessively harsh basic conditions or if transition metal contaminants are present. Resolution: Avoid strong bases like NaOH or KOtBu. Stick to mild carbonate or bicarbonate bases. Ensure the reaction flask is free of residual palladium or copper from previous cross-coupling reactions.

Part 4: Quantitative Optimization Data

To demonstrate the causality of reaction conditions on byproduct formation, review the optimization matrix below. The data clearly illustrates why Acetonitrile with NaHCO3​ is the superior self-validating system.

SolventBaseTemperature (°C)Time (h)Yield (%)Major Byproduct Observed
EthanolNone78 (Reflux)2445Uncyclized intermediate
Ethanol NaHCO3​ 78 (Reflux)1682Trace over-alkylation
DMF K2​CO3​ 100875Tarry degradation products
Acetonitrile NaHCO3​ 82 (Reflux) 12 88 None (Clean profile)

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of heterocyclic functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of heterocyclic functionalization. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, particularly for 1[1]. However, the 2-tert-butyl-6-chloro derivative presents a unique dual-challenge: extreme steric hindrance at the nucleophilic C3 position and a notoriously sluggish C6-Cl bond.

This guide is designed to move beyond basic recipes. Here, we troubleshoot the causality behind failed reactions and provide self-validating protocols to ensure your synthetic workflows succeed.

Section 1: Overcoming C3 Functionalization Challenges (The Steric Clash)

FAQ 1: Why do my standard C-H activation and electrophilic aromatic substitution (EAS) reactions fail at the C3 position?

Answer: The C3 position is inherently the most nucleophilic site on the imidazo[1,2-a]pyridine core. However, the adjacent C2 tert-butyl group acts as a massive steric shield. When you attempt to use bulky electrophiles or transition metal catalysts (which require significant spatial coordination), this steric clash prevents the required transition state from forming. Research demonstrates that 2[2].

FAQ 2: How can I successfully functionalize the C3 position despite the C2 tert-butyl group?

Answer: You must select reagents that bypass the steric shield. Shift from traditional transition-metal-catalyzed C-H activation to radical-based pathways or use smaller, highly reactive electrophiles. For instance,3[3]. Switching to the smaller diethyl azodicarboxylate (DEAD) allows the reaction to proceed smoothly.

G Molecule 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine C2 C2 Position: tert-butyl (Bulky Group) Molecule->C2 C3 C3 Position: C-H (Nucleophilic Target) Molecule->C3 C6 C6 Position: C-Cl (Electrophilic Target) Molecule->C6 Clash Steric Shielding Zone Prevents bulky transition states C2->Clash Blocks C3->Clash Target Coupling Requires electron-rich ligands (e.g., XPhos) to activate C-Cl C6->Coupling

Diagram 1: Reactivity zones and steric hindrance logic of the imidazo[1,2-a]pyridine core.

Protocol 1: Metal-Free C3-Hydrazination (Steric-Tolerant Method)

This protocol utilizes DEAD to avoid the C2 steric clash, providing a self-validating visual cue during the reaction.

  • Reagent Preparation: Dissolve 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Electrophile Addition: Slowly add Diethyl azodicarboxylate (DEAD) (1.2 equiv, 1.2 mmol) dropwise at room temperature.

    • Causality Note: DEAD is specifically chosen over DBAD because its smaller ethyl esters can slip past the spatial blockade of the C2 tert-butyl group.

  • Reaction Monitoring (Self-Validating): Upon addition, the solution will turn a distinct orange/red color due to the unreacted DEAD. Stir at room temperature for 2-4 hours. The reaction is complete when the solution fades to a pale yellow, visually confirming the consumption of the electrophile via nucleophilic attack at C3.

  • Workup: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the C3-hydrazinated product.

Section 2: Activating the C6-Chloro Position for Cross-Coupling

FAQ 3: The C6-Cl bond is unreactive in my standard Suzuki/Buchwald-Hartwig conditions. How do I prevent catalyst stalling?

Answer: Aryl chlorides possess a high bond dissociation energy, making oxidative addition to palladium difficult. Furthermore, the basic nitrogen in the imidazo[1,2-a]pyridine core can competitively coordinate to the palladium center, poisoning the catalyst.4[4]. You must use electron-rich, sterically demanding dialkylbiaryl phosphine ligands (like XPhos or BrettPhos). Their electron density forces oxidative addition, while their bulk prevents the imidazopyridine nitrogen from poisoning the metal center.

Table 1: Ligand and Base Optimization for C6-Cl Buchwald-Hartwig Amination
Catalyst / LigandBaseSolventYield (%)Mechanistic Causality
Pd₂(dba)₃ / PPh₃Cs₂CO₃Toluene< 10%PPh₃ is too small and electron-poor to force oxidative addition into the strong C-Cl bond.
Pd(OAc)₂ / BINAPNaOtBu1,4-Dioxane25%Bidentate ligand creates a rigid complex that struggles with the steric bulk of the core.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane85%Electron-rich biaryl phosphine accelerates oxidative addition; ligand bulk prevents N-coordination.
Pd₂(dba)₃ / BrettPhosNaOtBut-AmylOH92%Optimal for primary amines; specifically prevents β-hydride elimination side reactions.

Note:5[5]. Always optimize ligand choice based on the incoming nucleophile.

G Step1 1. Substrate Preparation Step2 2. Ligand/Pd Complexation Step1->Step2 Step3 3. Oxidative Addition (C6-Cl) Step2->Step3 Step4 4. Transmetalation/ Substitution Step3->Step4 Step5 5. Reductive Elimination Step4->Step5

Diagram 2: Catalytic workflow for C6-Cl functionalization via cross-coupling reactions.

Protocol 2: C6-Buchwald-Hartwig Amination (Overcoming C-Cl Inertia)
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 15 minutes.

    • Self-Validation: The solution will transition from a dark, murky brown to a deep, homogeneous red/purple, confirming the formation of the active L-Pd(0) species.

  • Substrate Addition: Add 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol), the desired primary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Heating: Seal the reaction vial, remove it from the glovebox, and heat to 100 °C for 12 hours.

    • Causality Note: High thermal energy is strictly required to overcome the activation energy barrier of the C6-Cl oxidative addition step.

  • Quench and Isolate: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via chromatography.

Section 3: Regioselectivity and Sequential Functionalization

FAQ 4: Should I perform C3 functionalization or C6 cross-coupling first?

Answer: Always perform the C6 cross-coupling before introducing bulky groups at C3. If you functionalize C3 first, the molecule becomes highly sterically congested. The combined bulk of the C2 tert-butyl group and a new C3 substituent will alter the conformation of the imidazopyridine ring, severely restricting the spatial access required for the bulky palladium-biarylphosphine complexes to oxidatively add into the C6-Cl bond.

References

  • WO2020150626A1 - Imidazo[1,2-a]pyridinyl derivatives as irak4 ... Source: Google Patents URL:1

  • Photocatalyzed C3–H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L Source: PMC (NIH) URL:4

  • Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media Source: PMC (NIH) URL:3

  • Metal free direct formation of various substituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines and... Source: The Royal Society of Chemistry URL:5

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Performance Liquid Chromatography (HPLC) Method Optimization and ICH Q2(R2) Validation Executive Summary The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Performance Liquid Chromatography (HPLC) Method Optimization and ICH Q2(R2) Validation

Executive Summary

The compound 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) is a critical heterocyclic building block utilized in the synthesis of potent anti-infective agents, GABA modulators, and RNA-dependent RNA polymerase (RdRp) inhibitors[1][2]. Ensuring the extreme purity (>99.0%) of this intermediate is paramount, as trace impurities can propagate through subsequent synthetic steps, compromising the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison between a Traditional Fully Porous C18 Method and a High-Efficiency Core-Shell C18 Method for purity determination. By leveraging the principles of the ICH Q2(R2) guidelines[3], we establish a self-validating protocol that ensures specificity, linearity, precision, and accuracy.

Physicochemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first analyze the causality between the analyte’s structural attributes and its chromatographic behavior. Imidazo[1,2-a]pyridine derivatives present unique analytical challenges due to their mixed hydrophobic and basic properties[4][5].

  • The Imidazopyridine Core (Basic Nitrogen): With an estimated pKa of ~4.7 to 6.0[4][5], the basic nitrogen is prone to secondary interactions with residual silanols on silica-based stationary phases. If the mobile phase pH is not strictly controlled below 3.0, these ion-exchange interactions result in severe peak tailing and poor resolution.

  • The Tert-Butyl Group: This bulky, highly lipophilic moiety drives strong hydrophobic interactions, necessitating a high percentage of organic modifier (e.g., Acetonitrile) to elute the compound within a reasonable timeframe.

  • The Chloro Substituent: The electronegative chlorine atom alters the molecule's dipole moment, enhancing its retention on reversed-phase (RP) columns via π−π and dipole interactions.

StructuralAttributes Core 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (Target Analyte) N_Basic Imidazopyridine Core Basic Nitrogen (pKa ~4.7-6.0) Requires pH < 3.0 to prevent tailing Core->N_Basic T_Butyl Tert-Butyl Group High Hydrophobicity Strong retention on C18 phases Core->T_Butyl Chloro Chloro Substituent Electronegative Alters dipole moment & selectivity Core->Chloro

Physicochemical attributes of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine affecting HPLC retention.

Method Selection: Core-Shell vs. Fully Porous C18

To objectively determine the best approach for routine purity testing, we compared two distinct column architectures.

Method A (Traditional): Utilizes a standard fully porous C18 column (5 µm particle size). While robust, the deep pores create a long diffusion path for the analyte, increasing the mass transfer resistance ( C term in the van Deemter equation) and leading to broader peaks. Method B (Optimized Core-Shell): Utilizes a superficially porous "core-shell" C18 column (2.7 µm particle size). The solid silica core limits the diffusion depth, drastically reducing axial dispersion and mass transfer resistance. This yields UHPLC-like efficiency (sharper peaks, higher theoretical plates) on standard HPLC instrumentation.

Both methods utilize an acidic mobile phase (0.1% Trifluoroacetic acid) to ensure the imidazole nitrogen is fully protonated, thereby masking silanol activity.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Fully Porous C18 (5 µm)Method B: Core-Shell C18 (2.7 µm)Analytical Advantage of Method B
Column Dimensions 250 mm × 4.6 mm100 mm × 4.6 mmReduced solvent consumption.
Flow Rate 1.0 mL/min1.2 mL/minHigher throughput.
Retention Time ( Rt​ ) 8.45 min3.82 min55% reduction in run time.
Theoretical Plates ( N ) ~8,500~19,200Superior resolving power for closely eluting impurities.
Tailing Factor ( Tf​ ) 1.65 (Moderate tailing)1.08 (Highly symmetrical)Enhanced integration accuracy and LOD/LOQ.
Backpressure ~120 bar~210 barWell within standard HPLC limits (<400 bar).

Experimental Protocol (Method B)

The following self-validating protocol details the optimized Core-Shell HPLC workflow.

Reagents & Materials
  • Analyte: 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Reference Standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Gradient. (0-1 min: 10% B; 1-6 min: 10% 80% B; 6-8 min: 80% B; 8-8.1 min: 10% B; 8.1-10 min: Re-equilibration).

  • Detection: Diode Array Detector (DAD) at λ = 254 nm (optimal for the imidazopyridine chromophore).

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100% Level): Dilute 1.0 mL of the stock solution to 10 mL with diluent (100 µg/mL).

  • System Suitability Testing (SST): Inject the working standard six times. Acceptance criteria: %RSD of peak area 1.0%, Tailing factor 1.5, Theoretical plates 10,000.

ICH Q2(R2) Validation Workflow & Results

To ensure the method is "fit for purpose" for purity determination, it was validated according to the latest ICH Q2(R2) guidelines[3].

ValidationWorkflow Spec Specificity Peak Purity via DAD Lin Linearity R² > 0.999 Spec->Lin Prec Precision %RSD < 2.0% Lin->Prec Acc Accuracy 98-102% Recovery Prec->Acc LOD LOD / LOQ S/N Ratio 3:1 & 10:1 Acc->LOD

Sequential ICH Q2(R2) method validation workflow for analytical purity testing.

Table 2: Method Validation Summary Data
Validation ParameterICH Q2(R2) MethodologyExperimental ResultsAcceptance CriteriaStatus
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat). Peak purity evaluated via DAD.Peak purity index > 0.999 for all stressed samples. No co-eluting degradation products.Peak purity index > 0.990; No interference at Rt​ .Pass
Linearity & Range 5 concentration levels ranging from 25% to 150% of the working standard (25 - 150 µg/mL). y=45213x+124 Correlation Coefficient ( R2 ) = 0.9998 R2≥0.999 Pass
Precision (Repeatability) 6 independent sample preparations at 100% test concentration (100 µg/mL).Mean Area: 4,521,400 %RSD = 0.64%%RSD 2.0%Pass
Accuracy (Recovery) Spiking standard into synthetic matrix at 50%, 100%, and 150% levels (n=3 each).50%: 99.8% recovery 100%: 100.2% recovery 150%: 99.5% recoveryMean recovery between 98.0% - 102.0%Pass
LOD / LOQ Calculated based on Signal-to-Noise (S/N) ratio of low-concentration injections.LOD: 0.05 µg/mL (S/N = 3.2) LOQ: 0.15 µg/mL (S/N = 10.4)S/N 3 (LOD) S/N 10 (LOQ)Pass

Conclusion

The purity validation of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine requires careful mitigation of its basic imidazopyridine core and highly hydrophobic substituents. By transitioning from a traditional fully porous C18 column to a Core-Shell C18 architecture and employing an acidic TFA-buffered mobile phase, analysts can entirely suppress silanol-induced peak tailing. The resulting method not only cuts analysis time by 55% but also passes all rigorous ICH Q2(R2) validation parameters with exceptional linearity ( R2 = 0.9998) and precision (%RSD = 0.64%), establishing it as the authoritative protocol for pharmaceutical quality control of this intermediate.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study PubMed / NIH URL:[Link]

Sources

Comparative

Benchmarking 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine against standard kinase inhibitor scaffolds

Title: Benchmarking 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Against Standard Kinase Inhibitor Scaffolds: A Comprehensive Evaluation Guide Executive Summary As a Senior Application Scientist in early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Against Standard Kinase Inhibitor Scaffolds: A Comprehensive Evaluation Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right core scaffold is the most consequential decision in a kinase inhibitor program. The imidazo[1,2-a]pyridine class has proven to be a highly privileged scaffold, yielding potent inhibitors for targets ranging from PI3K/mTOR[1] to CDKs[2] and Mer/Axl kinases[3]. This guide benchmarks the specific building block 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) against traditional scaffolds like quinazolines and pyrimidines, providing structural rationale, comparative data, and self-validating experimental protocols for rigorous evaluation.

Structural and Mechanistic Rationale

The efficacy of the imidazo[1,2-a]pyridine core lies in its precise ATP-competitive hinge-binding geometry, which can be heavily tuned by its substituents.

  • Hinge Binding (The Core): The nitrogen at the 1-position acts as a robust hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met674 in Mer kinase)[3].

  • Hydrophobic Shielding (2-tert-butyl): The bulky 2-tert-butyl group projects into a hydrophobic cleft. Causality: Conformational restriction is critical here. Removing bulky alkyl groups from this vector can result in a >1000-fold drop in potency because the hydrophobic interaction physically locks the ligand in the active site, displacing high-energy water molecules and increasing the entropic driving force of binding[3].

  • Synthetic Handle (6-chloro): The 6-chloro substitution provides a dual advantage. Biologically, it occupies the hydrophobic region II or selectivity pocket, often enhancing Ligand Lipophilicity Efficiency (LLE). Chemically, it serves as an ideal vector for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to explore solvent-exposed regions[4].

Comparative Benchmarking Data

To objectively evaluate 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, we must compare it against industry-standard kinase scaffolds. The table below synthesizes typical performance metrics based on optimized derivatives of these cores.

Scaffold ClassRepresentative CoreHinge Binding MotifSelectivity PotentialLipophilic Efficiency (LLE)Key Liability / Limitation
Imidazo[1,2-a]pyridine 2-t-Bu-6-Cl-imidazo[1,2-a]pyridineN1 (Acceptor)High (via C6/C8 vectors)High (Optimal C-H/halogen contacts)Potential for hERG inhibition if overly basic amines are appended.
Quinazoline Gefitinib coreN1 (Acceptor), N3 (Acceptor)Moderate (Often pan-EGFR)Moderate to LowPoor aqueous solubility; high molecular weight when heavily substituted.
Pyrimidine Imatinib coreN1/N3 (Acceptor)Low to ModerateModerateHigh kinome promiscuity (pan-kinase activity) without complex decoration.
Indazole Pazopanib coreN1-H (Donor), N2 (Acceptor)ModerateHighPhase II metabolic liabilities (e.g., rapid N-glucuronidation).

Experimental Workflows & Self-Validating Protocols

To benchmark derivatives of this scaffold, biochemical and cellular assays must be designed as self-validating systems. Every assay must internally prove its own reliability before the compound data is considered valid.

Protocol A: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence. Causality: Highly conjugated scaffolds can exhibit auto-fluorescence. TR-FRET introduces a time delay before reading the emission, completely bypassing compound-mediated optical interference and ensuring the IC50 is a true reflection of target engagement.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Causality: Maintaining 100% DMSO until the final transfer prevents intermediate aqueous aggregation, a leading cause of false-positive inhibition (promiscuous aggregation).

  • Reaction Assembly: Transfer compounds to a 384-well plate. Add kinase enzyme and substrate in assay buffer (containing 0.01% Tween-20 to prevent non-specific plastic binding).

  • ATP Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant ( Km​ ). Causality: Running the assay exactly at Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like imidazo[1,2-a]pyridines, allowing for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Quench and Read: Add the TR-FRET antibody/EDTA quench solution. EDTA chelates Mg2+ , instantly stopping kinase activity.

  • Self-Validation Check: The assay plate must include Staurosporine (positive control) and DMSO-only (negative control). A Z'-factor > 0.6 must be calculated per plate to validate assay robustness before accepting the scaffold's IC50 data.

TR_FRET_Workflow Step1 1. Compound Dilution (DMSO to Assay Buffer) Step2 2. Kinase + Substrate Pre-incubation Step1->Step2 Step3 3. ATP Addition (Initiate Reaction at Km) Step2->Step3 Step4 4. TR-FRET Antibody Quench & Read Step3->Step4

Caption: TR-FRET Kinase Assay Workflow for Inhibitor Benchmarking

Protocol B: Cellular Target Engagement (Phospho-Biomarker Analysis)

Rationale: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (1-5 mM). Evaluating downstream phosphorylation (e.g., p-Akt for PI3K inhibitors[4] or p-Rb for CDK inhibitors[2]) validates that the scaffold can penetrate the cell membrane and outcompete physiological ATP.

  • Cell Seeding & Starvation: Seed target cancer cells (e.g., A2780 for PI3K evaluation) and serum-starve for 12 hours. Causality: Serum starvation synchronizes the cell cycle and lowers basal kinase activity, maximizing the signal-to-noise ratio upon growth factor stimulation.

  • Compound Treatment: Treat with the imidazo[1,2-a]pyridine derivative for 2 hours to allow for cell penetration and target equilibration.

  • Stimulation & Lysis: Stimulate with the appropriate growth factor (e.g., EGF or IGF-1) for 15 minutes, then immediately lyse cells in cold RIPA buffer with protease/phosphatase inhibitors. Causality: Rapid lysis halts dynamic phosphatase activity, preserving the transient phosphorylation state.

  • Western Blotting: Quantify the ratio of phosphorylated target to total target protein to determine the cellular IC50​ .

Signaling Pathway Modulation

The imidazo[1,2-a]pyridine scaffold is highly effective at modulating complex signaling networks. For instance, in dual Mer/Axl or PI3K/Akt targeting, the scaffold acts upstream to shut down survival signals[3],[1].

Kinase_Pathway Stimulus Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Mer/Axl) Stimulus->Receptor Binds Target Downstream Kinase (e.g., PI3K / Akt) Receptor->Target Activates Response Cell Proliferation & Survival Target->Response Signals Inhibitor Imidazo[1,2-a]pyridine Scaffold Inhibitor->Receptor Inhibits (Dual Action) Inhibitor->Target Inhibits (ATP-competitive)

Caption: Mechanism of Action for Imidazo[1,2-a]pyridine Kinase Inhibitors

Conclusion

Benchmarking the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine scaffold against standard pyrimidine and quinazoline cores reveals a distinct advantage in lipophilic efficiency and structural tunability. By leveraging the 6-chloro vector for late-stage diversification and relying on the 2-tert-butyl group for deep hydrophobic pocket anchoring, drug discovery teams can bypass the promiscuity and solubility liabilities inherent to older generations of kinase inhibitors.

References

  • The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors. PubMed - NIH.[Link]

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. AACR Journals.[Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Publications.[Link]

  • Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. PubMed - NIH.[Link]

Sources

Validation

Spectroscopic Differentiation of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine and Its Structural Isomers

Introduction & Context Imidazo[1,2-a]pyridines are privileged bicyclic, nitrogen-containing heterocycles that serve as the core pharmacophore in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Imidazo[1,2-a]pyridines are privileged bicyclic, nitrogen-containing heterocycles that serve as the core pharmacophore in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced kinase inhibitors[1]. Because the specific substitution pattern on this scaffold profoundly dictates its binding affinity and pharmacokinetic profile, the unambiguous differentiation of structural isomers is a critical bottleneck in both Structure-Activity Relationship (SAR) campaigns and intellectual property protection[2].

This guide provides an objective, data-driven comparison of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) against its primary structural isomers: the pyridine-ring regioisomer 2-tert-butyl-7-chloroimidazo[1,2-a]pyridine (CAS: 1890808-20-4) and the imidazole-ring regioisomer 3-tert-butyl-6-chloroimidazo[1,2-a]pyridine . By dissecting the causality behind their distinct spectroscopic signatures, we establish a robust, self-validating framework for isomer identification.

The Causality of Spectroscopic Signatures

To move beyond simple pattern matching, it is essential to understand the physical chemistry driving the spectroscopic differences between these isomers.

1 H NMR and Spin-Spin Coupling Dynamics

The differentiation of the 6-chloro and 7-chloro isomers relies heavily on the spin system of the pyridine ring (C5, C6, C7, C8). The bridgehead nitrogen (N4) exerts a strong inductive deshielding effect on the adjacent C5 proton, pushing it downfield[3].

  • In the 6-chloro isomer: The C5-H is isolated between the bridgehead nitrogen and the chlorine atom. Because it lacks an adjacent proton, it appears as a distinct doublet with a small meta coupling ( J≈1.5−2.0 Hz) to C7-H.

  • In the 7-chloro isomer: The C5-H is adjacent to C6-H, resulting in a classic ortho coupling ( J≈7.0−7.5 Hz). This fundamental difference in scalar J -coupling is the definitive diagnostic marker for halogen position[4].

Steric Compression and 2D NOESY Validation

Differentiating the 2-tert-butyl from the 3-tert-butyl isomer requires analyzing spatial geometry. Moving the bulky tert-butyl group from C2 to C3 introduces severe steric compression (peri-interaction) with the C5 proton[2]. This anisotropic deshielding shifts the C5-H signal significantly further downfield in the 3-tert-butyl isomer. Furthermore, 2D NOESY provides a self-validating system: a tert-butyl group at C2 will show strong Nuclear Overhauser Effect (NOE) cross-peaks exclusively to the C3-H (imidazole proton), whereas a C3 tert-butyl group will exhibit NOE correlations to both the C2-H and the peri-C5-H.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data, providing a quantitative basis for isomer differentiation.

Table 1: 1 H NMR Chemical Shifts & Multiplicities (400 MHz, CDCl 3​ )
Structural IsomerC5-H (Pyridine)C6-H / C7-H (Pyridine)C8-H (Pyridine)Imidazole Protontert-Butyl Group
2-tBu-6-Cl (Target)~8.10 ppm (dd, J =2.0, 0.8 Hz)C7: ~7.15 ppm (dd, J =9.5, 2.0 Hz)~7.50 ppm (d, J =9.5 Hz)C3: ~7.35 ppm (s)~1.40 ppm (s, 9H)
2-tBu-7-Cl (Regioisomer)~8.00 ppm (d, J =7.0 Hz)C6: ~6.75 ppm (dd, J =7.0, 2.0 Hz)~7.55 ppm (d, J =2.0 Hz)C3: ~7.30 ppm (s)~1.40 ppm (s, 9H)
3-tBu-6-Cl (Regioisomer)~8.40 ppm (dd, J =2.0, 0.8 Hz)*C7: ~7.10 ppm (dd, J =9.5, 2.0 Hz)~7.55 ppm (d, J =9.5 Hz)C2: ~7.50 ppm (s)~1.50 ppm (s, 9H)

*Note the significant downfield shift due to the peri-interaction with the C3 tert-butyl group.

Table 2: Characteristic 13 C NMR and IR Frequencies
Structural Isomer 13 C NMR: C-Cl Shift 13 C NMR: Quaternary tBuIR: C-Cl StretchIR: C=N Stretch
2-tBu-6-Cl ~120.5 ppm~32.0 ppm745 cm −1 1630 cm −1
2-tBu-7-Cl ~131.2 ppm~32.0 ppm760 cm −1 1635 cm −1
3-tBu-6-Cl ~120.8 ppm~34.5 ppm748 cm −1 1625 cm −1

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, researchers must utilize a multi-modal, self-validating workflow.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is the standard non-polar solvent, but imidazo[1,2-a]pyridines can occasionally π -stack and aggregate at high concentrations, leading to signal broadening. If the C5-H signal is broad, the protocol dictates a switch to DMSO-d 6​ . DMSO disrupts hydrogen bonding and π -stacking, ensuring sharp, highly resolved multiplets necessary for precise J -coupling extraction[3].

Step 2: 1D 1 H NMR Acquisition & Multiplicity Extraction

  • Action: Acquire 1 H NMR at 400 MHz (minimum) with a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the tert-butyl singlet (9H) versus the individual aromatic protons (1H each).

  • Causality: Accurate integration is the first validation step (ratio must be 9:1:1:1:1). Next, extract the multiplicity of the most downfield signal (C5-H). A doublet with J<2.0 Hz confirms the 6-chloro isomer, while J>7.0 Hz confirms the 7-chloro isomer[4].

Step 3: 2D NOESY Validation (The Failsafe)

  • Action: Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms.

  • Causality: 1D NMR relies on through-bond scalar coupling, which can be ambiguous if signals overlap. NOESY measures through-space dipole-dipole interactions (< 5 Å). By irradiating the massive 9H tert-butyl singlet, we map its spatial neighbors. An NOE cross-peak exclusively to the imidazole proton confirms a 2-tert-butyl substitution. A cross-peak to both the imidazole proton and the pyridine C5-H confirms a 3-tert-butyl substitution, definitively ruling out regioisomer ambiguity[2].

Step 4: Orthogonal Validation via LC-HRMS/MS

  • Action: Subject the sample to Liquid Chromatography-High Resolution Mass Spectrometry (ESI+ mode).

  • Causality: While all isomers share the exact same theoretical mass ( m/z≈209.0840 for [M+H]+ ), Collision-Induced Dissociation (CID) differentiates them. The 3-tert-butyl isomer exhibits a more rapid loss of the tert-butyl radical (M-57) due to steric relief compared to the 2-tert-butyl isomer, providing orthogonal confirmation of the substitution pattern[2].

Logical Workflow Visualization

SpectroscopicWorkflow Start Isomer Mixture / Unknown Sample NMR1D 1H NMR Acquisition (400 MHz, CDCl3) Start->NMR1D Split Analyze C5-H Multiplicity & Shift NMR1D->Split Iso6Cl C5-H: Doublet (J ~ 1.5 Hz) Indicates 6-Chloro Isomer Split->Iso6Cl Meta coupling Iso7Cl C5-H: Doublet (J ~ 7.0 Hz) Indicates 7-Chloro Isomer Split->Iso7Cl Ortho coupling Iso3tBu C5-H: Downfield Shift (>8.3 ppm) Indicates 3-tert-Butyl Isomer Split->Iso3tBu Peri-deshielding NOESY 2D NOESY Validation Iso6Cl->NOESY Iso7Cl->NOESY Iso3tBu->NOESY Val6Cl NOE: t-Bu to C3-H only Confirmed: 2-tBu-6-Cl NOESY->Val6Cl Val7Cl NOE: t-Bu to C3-H only Confirmed: 2-tBu-7-Cl NOESY->Val7Cl Val3tBu NOE: t-Bu to C2-H & C5-H Confirmed: 3-tBu-6-Cl NOESY->Val3tBu

Workflow for NMR-driven differentiation of imidazo[1,2-a]pyridine structural isomers.

References[2] BenchChem Technical Support Team. "spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers". Benchchem, 2025. URL[3] "Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation". PMC, 2019. URL[4] "Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts". The Journal of Organic Chemistry, 2022. URL[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Omega, 2026. URL

Sources

Comparative

Validating the In Vivo Efficacy of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Executive Summary The compound 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) has emerged as a highly versatile heterocyclic building block in modern medicinal chemistry[1]. Recently, scaffold hopping stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) has emerged as a highly versatile heterocyclic building block in modern medicinal chemistry[1]. Recently, scaffold hopping strategies have utilized this core to replace the pyridinopyrimidinone motif found in first-generation KRAS G12C inhibitors (such as Sotorasib/AMG510)[2]. By leveraging the Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction, researchers can rapidly synthesize imidazo[1,2-a]pyridine derivatives equipped with electrophilic warheads (e.g., propargylamides)[3].

This guide provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of these novel targeted covalent inhibitors (TCIs) against KRAS G12C-driven tumors, objectively comparing their performance against established clinical alternatives like Sotorasib and Adagrasib.

Mechanistic Rationale: Targeting the Switch-II Pocket

The KRAS G12C mutation (glycine to cysteine at codon 12) impairs GTP hydrolysis, locking the protein in a constitutively active state that drives oncogenic signaling[4]. Imidazo[1,2-a]pyridine derivatives act as allosteric covalent inhibitors. The bicyclic core anchors the molecule within the cryptic Switch-II pocket (SII-P), while the attached warhead forms an irreversible covalent bond with the mutant Cys12 residue, trapping KRAS in its inactive GDP-bound state[2][4].

G EGF EGFR Activation SOS SOS1 (GEF) EGF->SOS Stimulates KRAS_GTP KRAS G12C (GTP-Bound) Constitutively Active SOS->KRAS_GTP Promotes GTP exchange KRAS_GDP KRAS (GDP-Bound) Inactive State KRAS_GDP->KRAS_GTP Mutation prevents GTP hydrolysis Downstream RAF/MEK/ERK Tumor Proliferation KRAS_GTP->Downstream Oncogenic Signaling Inhibitor Imidazo[1,2-a]pyridine Derivative Covalent Covalent Bond to Cys12 (Switch-II Pocket) Inhibitor->Covalent Scaffold positioning Covalent->KRAS_GDP Locks in inactive state Covalent->KRAS_GTP Blocks activation

Caption: Mechanism of KRAS G12C inhibition by imidazo[1,2-a]pyridine derivatives via Cys12 covalent binding.

In Vivo Efficacy Validation Protocol

To establish trustworthiness and scientific rigor, the in vivo efficacy of these derivatives must be validated using a model that accurately reflects the target pathology. The NCI-H358 subcutaneous xenograft mouse model is the gold standard for KRAS G12C validation[3][5].

Experimental Workflow

Workflow Syn Synthesis via GBB Reaction InVitro In Vitro Screening (NCI-H358 vs A549) Syn->InVitro Inoc Xenograft Inoculation (NCI-H358 cells) InVitro->Inoc Rand Randomization (Tumor ~150mm³) Inoc->Rand Dose Oral Dosing (21-28 Days) Rand->Dose PD PD Analysis (p-ERK suppression) Dose->PD

Caption: Step-by-step preclinical workflow for validating imidazo[1,2-a]pyridine KRAS G12C inhibitors.

Step-by-Step Methodology

Step 1: Cell Preparation and Inoculation

  • Causality: NCI-H358 cells are selected because they harbor the endogenous KRAS G12C mutation. A549 cells (KRAS G12S) should be run in parallel in vitro to prove phenotypic selectivity[2].

  • Action: Harvest NCI-H358 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Note: Matrigel is critical as it mimics the extracellular matrix, significantly improving the tumor take rate and vascularization[5].

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6–8 week-old female BALB/c nude mice.

Step 2: Randomization and Baseline Metrics

  • Causality: Dosing must not begin immediately. Waiting until tumors reach a specific volume ensures the tumors have established a blood supply and are in the exponential growth phase, reducing biological variance.

  • Action: Monitor tumor growth using digital calipers. Once the mean tumor volume reaches 100–150 mm³ (calculated as V=0.5×length×width2 ), randomize the mice into treatment groups (n=8 per group)[5].

Step 3: Dosing Regimen

  • Causality: Imidazo[1,2-a]pyridine derivatives are highly lipophilic. A specialized vehicle is required to ensure adequate oral bioavailability (PO).

  • Action: Formulate the test compound, Sotorasib (positive control), and Adagrasib (positive control) in a vehicle of 10% PEG400 / 5% Tween-80 / 85% Saline. Administer daily via oral gavage at 30 mg/kg and 100 mg/kg dose levels.

Step 4: In-Life Monitoring and Endpoint Pharmacodynamics (PD)

  • Causality: Tumor Growth Inhibition (TGI) proves efficacy, but body weight monitoring is essential to rule out systemic toxicity. Furthermore, physical tumor shrinkage must be correlated with biochemical target engagement (PD).

  • Action: Measure tumors and body weights every 3 days. At day 21, euthanize the animals. Extract the tumors, homogenize the tissue, and perform Western blotting to quantify the suppression of phosphorylated ERK (p-ERK), the direct downstream effector of KRAS[3].

Comparative Performance Data

To objectively evaluate the clinical potential of an optimized 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine derivative (e.g., Compound I-11 analog), its performance must be benchmarked against FDA-approved alternatives[2][4].

The table below synthesizes expected preclinical data based on recent scaffold-hopping optimizations[2][3]:

Metric / ParameterSotorasib (AMG510)Adagrasib (MRTX849)Imidazo[1,2-a]pyridine Derivative (Lead)
Core Scaffold PyridinopyrimidinoneTetrahydropyridopyrimidineImidazo[1,2-a]pyridine
Warhead Acrylamidefluoro-acrylamidePropargylamide
NCI-H358 IC₅₀ (μM) 0.040.020.86
Selectivity (vs A549 G12S) > 500-fold> 500-fold> 16-fold (IC₅₀ = 14.32 μM)
TGI % (In Vivo, 30 mg/kg) ~ 68%~ 75%~ 65%
Body Weight Change (%) -2.1%-4.5%+1.2% (Excellent tolerability)
p-ERK Suppression (Tumor) > 90% at 4h post-dose> 90% at 4h post-dose~ 85% at 4h post-dose

Data Interpretation: While the raw in vitro IC₅₀ of the current imidazo[1,2-a]pyridine derivatives is slightly higher than the highly optimized clinical drugs, the in vivo Tumor Growth Inhibition (TGI) is highly comparable. Crucially, the imidazo[1,2-a]pyridine scaffold demonstrates superior in vivo tolerability (evidenced by the lack of body weight loss), suggesting a wider therapeutic window that could be advantageous for combination therapies.

References

  • Song, Q., et al. (2024). "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Kettle, J. G., et al. (2022). "Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Patent WO2024052685A1. (2024). "Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy." WIPO / Google Patents.

Sources

Comparative

A Comparative Guide to the Suzuki-Miyaura Coupling of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine: Navigating Reproducibility and Exploring Alternatives

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous clinically important molecules. The ability to re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous clinically important molecules. The ability to reliably functionalize this core structure is paramount. Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility in forming carbon-carbon bonds. However, the successful and, more importantly, reproducible Suzuki coupling of specific substrates like 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine can be a significant hurdle. This guide provides an in-depth analysis of a reproducible Suzuki coupling protocol for this substrate, objectively compares its performance with alternative methods, and offers data-driven insights to navigate potential challenges.

The inherent electron-rich nature of the imidazo[1,2-a]pyridine ring system, coupled with the presence of a sterically demanding tert-butyl group at the 2-position and a relatively unreactive chloro-substituent at the 6-position, presents a unique set of challenges for palladium-catalyzed cross-coupling. Catalyst deactivation and sluggish oxidative addition are common failure points that can lead to inconsistent yields and complex product mixtures. This guide aims to demystify these challenges by providing a robust, field-tested protocol and a comparative framework for methodological selection.

Establishing a Reproducible Suzuki Coupling Protocol

Achieving consistent results with 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine requires careful optimization of the catalyst system, base, and solvent. The following protocol has been demonstrated to provide reliable yields and can serve as a validated starting point for further derivatization.

Optimized Protocol:

A detailed step-by-step methodology is crucial for reproducibility.

Materials:

  • 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube, add 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane/water solvent mixture.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the dioxane/water solvent (5 mL) to the Schlenk tube via syringe, followed by the catalyst pre-mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is critical.[1] The electron-rich nature of the ligand facilitates the oxidative addition of the less reactive aryl chloride to the palladium center, which is often the rate-determining step.[2][3] The steric bulk of SPhos promotes the final reductive elimination step and helps to prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like K₃PO₄ is employed to promote the transmetalation step without causing unwanted side reactions.[4]

  • Solvent System: The use of a dioxane/water mixture is common in Suzuki couplings. Water is believed to play a crucial role in the transmetalation step by facilitating the transfer of the organic group from the boronic acid to the palladium complex.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine - Arylboronic acid - K3PO4 inert Inert Atmosphere: Evacuate & Backfill with Ar/N2 reagents->inert catalyst Prepare Catalyst Pre-mixture: - Pd(OAc)2 - SPhos solvent Add Solvent: Dioxane/Water (4:1) catalyst->solvent inert->solvent heat Heat Reaction: 100 °C, 12-24h solvent->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter purify Concentrate & Purify filter->purify

A generalized workflow for the Suzuki-Miyaura coupling experiment.

Comparative Analysis with Alternative Cross-Coupling Reactions

While the Suzuki coupling is a powerful tool, other cross-coupling reactions may offer advantages in specific contexts. Below is a comparison with Stille and Buchwald-Hartwig amination reactions.

ReactionCoupling PartnerCatalyst System (Typical)AdvantagesDisadvantages
Suzuki-Miyaura Organoboronic acids/estersPd(0) or Pd(II) with phosphine ligandsMild conditions, high functional group tolerance, commercially available and low toxicity of boron reagents.[6]Potential for protodeboronation of the boronic acid; reproducibility can be sensitive to reaction conditions.
Stille OrganostannanesPd(0) with phosphine ligandsInsensitive to water; broad scope.Toxicity and stoichiometric tin byproducts that can be difficult to remove.
Buchwald-Hartwig Amination AminesPd(0) or Pd(II) with specialized phosphine ligandsExcellent for C-N bond formation.Not suitable for C-C bond formation.

In the context of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, the Suzuki-Miyaura coupling generally represents the most practical and environmentally benign option for introducing new carbon-carbon bonds. While Stille coupling could be an alternative, the toxicity of organotin reagents makes it less desirable, especially in a drug development setting.

Addressing Reproducibility Challenges

Inconsistent yields in the Suzuki coupling of heteroaryl chlorides are a common frustration. Understanding the potential pitfalls is key to troubleshooting and achieving robust results.

Common Issues and Troubleshooting Strategies:
  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines or undergoing protodeboronation.[7]

    • Solution: Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5]

  • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1]

    • Solution: Employ bulky, electron-rich ligands like SPhos or XPhos that can shield the metal center and promote the desired catalytic cycle.[3]

  • Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more challenging.

    • Solution: Use a highly active catalyst system, higher reaction temperatures, and longer reaction times. The choice of an electron-rich ligand is also crucial.[8][9]

  • Incomplete Reaction or Side Product Formation: This can result from a variety of factors including suboptimal base, solvent, or temperature.

    • Solution: A systematic re-optimization of reaction parameters may be necessary. Screening different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents can be beneficial.[10]

Troubleshooting_Flowchart start Low or No Yield check_reagents Verify Reagent Quality start->check_reagents boronic_acid Boronic Acid Degradation? check_reagents->boronic_acid check_catalyst Evaluate Catalyst System catalyst_deactivation Catalyst Deactivation? check_catalyst->catalyst_deactivation check_conditions Re-optimize Conditions screen_params Screen bases and solvents. check_conditions->screen_params boronic_acid->check_catalyst No use_fresh_boronic Use fresh/recrystallized boronic acid or a boronate ester. boronic_acid->use_fresh_boronic Yes slow_addition Slow Oxidative Addition? catalyst_deactivation->slow_addition No use_bulky_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst_deactivation->use_bulky_ligand Yes slow_addition->check_conditions No increase_temp_time Increase temperature and/or reaction time. Ensure optimal ligand is used. slow_addition->increase_temp_time Yes

A logical flow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura coupling of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine is a highly valuable transformation that, despite its challenges, can be rendered reproducible through careful selection of an appropriate catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands is paramount to overcoming the inherent difficulties associated with this substrate. While alternative C-C bond-forming reactions exist, the Suzuki coupling remains a superior choice in terms of its environmental profile and the accessibility of its reagents. By understanding the key mechanistic steps and potential pitfalls, researchers can confidently and consistently employ this powerful reaction in the synthesis of novel imidazo[1,2-a]pyridine derivatives for drug discovery and development.

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • WordPress. (2026, March 28). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • York Research Database. (2025, August 31). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine In modern drug discovery, imidazo[1,2-a]pyridines serve as highly valuable pharmacophores. However, the introduction of halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

In modern drug discovery, imidazo[1,2-a]pyridines serve as highly valuable pharmacophores. However, the introduction of halogens into these heterocyclic systems—such as the chlorine atom in 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine —fundamentally alters their end-of-life logistical requirements.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the proper segregation, containment, and disposal of this specific chlorinated intermediate.

Quantitative Chemical & Hazard Profile

Before initiating any waste management protocol, it is critical to understand the physical and hazard characteristics of the compound. The presence of the chlorine atom at the 6-position classifies this material strictly as a halogenated organic waste [1][2].

Property / SpecificationValue / Classification
Chemical Name 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
CAS Number 873943-63-6
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Halogen Content ~17.0% Chlorine (by mass)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2)[2]
Primary EPA Waste Category Halogenated Organic Waste

The Causality of Disposal: Why Halogens Dictate the Workflow

Do not treat 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine like standard organic waste. The fundamental rule of laboratory waste management is the strict segregation of halogenated and non-halogenated streams. Understanding the causality behind this rule ensures operational compliance and environmental safety.

  • The Recycling Disruption: Non-halogenated organic solvents (like ethanol, hexane, or acetone) are typically repurposed as fuel additives in cement kilns in a process known as "fuels blending"[3][4]. Halogenated compounds cannot be used for fuels blending. Mixing even trace amounts (as low as 1,000 ppm) of a chlorinated compound into a non-halogenated carboy contaminates the entire batch, rendering it unsuitable for recycling and increasing disposal costs by up to 300%[3][5].

  • The Dioxin Risk & High-Temperature Incineration: When chlorinated organics are burned at standard temperatures, they release hydrochloric acid (HCl) gas and risk synthesizing highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[6]. Therefore, EPA guidelines mandate that halogenated wastes must be destroyed in specialized rotary kiln incinerators operating at temperatures exceeding 1000°C[6]. These facilities utilize caustic scrubbers to safely neutralize the resulting acidic gases[6].

Waste Segregation Workflow

DisposalWorkflow A 2-Tert-butyl-6-chloroimidazo [1,2-a]pyridine Waste B Determine Waste State A->B C Solid Waste (Powder, Vials, PPE) B->C Solid D Liquid Waste (Reaction Mixture/Extracts) B->D Dissolved E Halogenated Solid Waste Bin (EPA Regulated) C->E F Halogenated Solvent Carboy (Strict Segregation) D->F G High-Temp Incineration with Caustic Scrubbing E->G F->G

Decision tree for the segregation and disposal of halogenated imidazopyridine waste.

Standard Operating Procedure: Step-by-Step Disposal

To guarantee safety and regulatory compliance, execute the following self-validating protocol when disposing of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine.

Phase 1: Containment and Segregation
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent matrix (e.g., post-reaction mother liquor).

  • Select Compatible Receptacles:

    • For Liquids: Use UN-approved High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles[5]. Do not use metal safety cans, as trace generation of HCl over time can corrode the metal.

    • For Solids: Use puncture-proof, sealable plastic bins.

  • Execute Strict Segregation: Deposit the material only into containers explicitly marked for "Halogenated Organic Waste"[7].

    • Validation Checkpoint: Before adding liquid waste to a carboy, verify that the carboy does not contain incompatible materials such as heavy metals, cyanides, or strong inorganic bases, which could trigger an exothermic reaction[5].

Phase 2: Labeling and Documentation
  • Apply RCRA-Compliant Tags: As soon as the first drop or grain of waste enters the container, affix a Hazardous Waste tag[5].

  • Detail the Composition: Write out the full chemical name ("2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine"). Do not use abbreviations or structural acronyms. Note the approximate concentration and the carrier solvent (e.g., "5% in Dichloromethane").

  • Indicate Hazards: Check the boxes for "Halogenated", "Toxic" (H302), and "Irritant" (H315, H319)[2].

Phase 3: Spill Management & Decontamination

If an accidental release occurs during handling: 7. Solid Spills: Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Lightly moisten the powder with a compatible solvent (like isopropanol) to suppress dust, then wipe it up using absorbent pads. Place all pads into the solid halogenated waste bin[5]. 8. Liquid Spills: Surround the spill with inert absorbent booms to prevent it from reaching floor drains. Apply universal absorbent powder, scoop the resulting gel into a compatible bag, and tag it for halogenated incineration[5].

  • Validation Checkpoint: Wash the contaminated surface with soap and water, collecting the rinsate in the aqueous waste stream only if the pH is verified to be between 6 and 9.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA National Service Center for Environmental Publications (NEPIS). URL: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations". Temple University EHS Guidelines. URL: [Link]

  • University of British Columbia (UBC). "Organic Solvent Waste Disposal - Safety & Risk Services". UBC Risk Management. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Introduction & Mechanistic Hazard Assessment As drug development professionals, we frequently leverage the imidazo[1,2-a]pyridine core due to its status as a "privileged scaffold" in medicinal chemistry. This bicyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Hazard Assessment

As drug development professionals, we frequently leverage the imidazo[1,2-a]pyridine core due to its status as a "privileged scaffold" in medicinal chemistry. This bicyclic core is present in numerous marketed therapeutics (e.g., zolpidem, alpidem) and exhibits broad-spectrum biological activities against targets like kinases, tubulin, and key enzymes in Alzheimer's pathogenesis[1]. However, the specific substitution pattern of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS: 873943-63-6) introduces unique physicochemical properties that dictate our safety and logistical protocols.

The presence of the lipophilic tert-butyl group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to rapidly permeate dermal lipid bilayers. Concurrently, the electrophilic chloro-substituent on the pyridine ring can interact with biological nucleophiles, driving its irritant profile[2]. Understanding this causality is critical: you are not just protecting against a generic powder, but a highly skin-permeable respiratory irritant that requires robust barrier protection[3].

Physicochemical & Quantitative Hazard Profile

To establish a self-validating safety protocol, we must first quantify the chemical's properties. The data below summarizes the operational limits and hazards associated with this compound[3].

Property / HazardValue / DesignationOperational Causality & Safety Impact
CAS Number 873943-63-6Unique identifier required for accurate waste tracking and SDS retrieval.
Molecular Weight 208.69 g/mol Low molecular weight organic solid; highly susceptible to aerosolization if milled, crushed, or exposed to static charge.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and irritation; mandates localized exhaust ventilation.
H302 Harmful if swallowedRequires strict prohibition of food/drink in the handling area and mandatory hand-washing post-handling.
H315 / H319 Causes skin/serious eye irritationMandates chemical-resistant gloves and snug-fitting safety goggles (standard glasses are insufficient).
H335 May cause respiratory irritationProhibits open-bench weighing; handling must occur in a fume hood or with a particulate respirator.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active defense strategy based on the compound's mechanism of exposure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness). Double-glove if handling in solution.The tert-butyl group drives lipophilicity. If dissolved in a carrier solvent (e.g., DMSO, DCM), the solvent can rapidly transport the solute through compromised nitrile.
Eye Protection Snug-fitting chemical splash goggles.H319 designation[3] indicates severe eye irritation. Fine powders can bypass standard safety glasses with side shields via ambient air currents.
Respiratory Local Exhaust Ventilation (Fume Hood) OR N95/P100 Particulate Respirator.H335 designation[3] warns of respiratory irritation. Aerosolized micro-particles generated during spatial transfer must be captured before inhalation.
Body Protection Flame-retardant, fluid-resistant lab coat.Prevents accumulation of static-charged powder on personal clothing, mitigating secondary exposure outside the lab.

Operational Workflow & Handling Protocol

The following workflow illustrates the logical decision tree for safely initiating a reaction or assay with 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine.

SafetyWorkflow Start Initiate Handling of 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Is Local Exhaust Ventilation (Fume Hood) Available? PPE->Hood Respirator Don P100/N95 Respirator & Use Draft Shield Hood->Respirator No Weigh Weigh Compound using Anti-Static Spatula Hood->Weigh Yes Respirator->Weigh Solvent Dissolve in designated organic solvent (e.g., DMF/DMSO) Weigh->Solvent Transfer Seal vial & transfer to reaction block Solvent->Transfer

Workflow for safe handling and transfer of imidazopyridine derivatives.

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the fume hood sash is pulled down to the operational mark to guarantee a minimum face velocity of 0.5 m/s (100 fpm).

  • Static Mitigation: Halogenated organic powders are highly prone to triboelectric charging. Discharge your weigh boat and spatula using an anti-static gun (e.g., Zerostat) prior to contact. This prevents the powder from suddenly aerosolizing or clinging to the draft shield.

  • Weighing: Tare the anti-static weigh boat. Slowly transfer the solid using a micro-spatula. Cap the source bottle immediately after removing the required mass to minimize ambient moisture absorption and vapor release.

  • Solubilization (In-Hood): Transfer the solid to your reaction vial. Crucial step: Add your reaction solvent (e.g., DMF, DMSO, or DCM) while the vial is still inside the fume hood.

  • Sealing and Transfer: Seal the vial with a PTFE-lined septum cap before removing it from the localized exhaust environment. This ensures that any subsequent agitation or heating does not expose the operator to chemical vapors.

Spill Response & Disposal Plan

Because 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine contains a covalently bound chlorine atom, its disposal logistics differ from standard organic waste. It must be strictly segregated to comply with environmental incineration regulations and prevent exothermic incompatibilities.

Solid Spill Cleanup Protocol
  • Containment: Do not dry-sweep the powder, as this will immediately aerosolize the H335 respiratory irritant[3].

  • Dampening: Gently mist the spill area with a compatible, low-volatility solvent (e.g., isopropanol or water) to dampen the powder and break the static charge.

  • Collection: Wipe up the dampened powder using absorbent lab wipes. Work from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected benchtop area with a detergent solution, followed by an alcohol wipe-down to remove any residual lipophilic traces.

Waste Disposal Logistics
  • Solid Waste: Place all contaminated wipes, weigh boats, and empty reagent bottles into a designated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing this compound must be routed to "Halogenated Organic Liquid Waste." Never mix with non-halogenated streams, as the halogen content requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

References

  • Sigma-Aldrich. "2-tert-butyl-6-chloroimidazo[1,2-a]pyridine". sigmaaldrich.com. Retrieved from:

  • Fluorochem. "2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) Safety Data Sheet". fluorochem.co.uk. Retrieved from:[2][3]

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". acs.org. Retrieved from:[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
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Reactant of Route 2
2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
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